Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMFQJUVOJDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate: A Strategic Scaffold for Heterocyclic Drug Discovery
The following technical guide details the properties, reactivity, and strategic applications of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS 2090453-52-2). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a multifunctional scaffold in the synthesis of bioactive heterocycles.
Executive Summary
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS 2090453-52-2) is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. Its unique substitution pattern—combining a nucleophilic phenol, an electrophilic fluoronitro moiety, and a reactive ester—makes it a linchpin intermediate for synthesizing benzoxazinones , quinazolines , and benzimidazoles .
In modern drug discovery, this scaffold is particularly valued for:
-
The "Fluorine Effect": The C-2 fluorine atom modulates metabolic stability and pKa, or serves as a leaving group for SNAr diversification.
-
Orthogonal Reactivity: The presence of four distinct functional groups (ester, fluorine, phenol, nitro) allows for sequential, chemoselective transformations without extensive protecting group manipulations.
-
Kinase & Receptor Targeting: The core structure mimics the pharmacophore of several FDA-approved kinase inhibitors and thyroid hormone receptor agonists.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental observations and calculated properties essential for process optimization.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate | |
| CAS Number | 2090453-52-2 | |
| Molecular Formula | C₈H₆FNO₅ | |
| Molecular Weight | 215.14 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Color due to nitro-conjugation |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol, EtOAc | Poor water solubility |
| pKa (Calculated) | ~5.8 (Phenolic OH) | Acidified by o-NO₂ and p-CO₂Me groups |
| LogP (Calculated) | 1.82 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 1 Donor / 6 Acceptors |
Structural Reactivity Analysis
The molecule's reactivity is dictated by the electronic interplay of its substituents:
-
4-OH (Phenol): Highly acidic due to the ortho-nitro and para-ester groups. It is the primary site for alkylation (Williamson ether synthesis) to introduce solubilizing tails or target-binding motifs.
-
2-F (Fluorine): Activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro and ortho-ester groups. However, the electron-donating 4-OH (if unionized) or 4-O⁻ (if ionized) can deactivate this position. SNAr is best performed after O-alkylation or O-protection.
-
5-NO₂ (Nitro): Precursor to an aniline, enabling intramolecular cyclization with the C-1 ester.
Synthetic Utility & Reaction Pathways[2][5][7]
The following diagram illustrates the core reaction pathways accessible from this scaffold.
Figure 1: Divergent synthesis pathways. Pathway A leads to ether-linked benzoxazinones (common in kinase inhibitors), while Pathway B accesses quinazoline derivatives.
Experimental Protocols
Protocol A: Regioselective O-Alkylation
This protocol describes the attachment of a side chain to the 4-position. The high acidity of the phenol allows the use of mild bases, preventing hydrolysis of the methyl ester.
Objective: Synthesize Methyl 2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzoate.
-
Reagents:
-
Substrate: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq)
-
Electrophile: 1-Bromo-2-methoxyethane (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Dissolve the substrate in DMF (0.2 M concentration) under N₂ atmosphere.
-
Add K₂CO₃ and stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).
-
Add the alkyl bromide dropwise.
-
Heat the mixture to 60°C and monitor by LC-MS. Reaction is typically complete in 2–4 hours.
-
Workup: Pour into ice-water. If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
-
-
Critical Insight: Avoid strong bases like NaOH or LiOH to prevent saponification of the C-1 methyl ester.
Protocol B: Reductive Cyclization to Benzoxazinone Core
Following alkylation, the nitro group is reduced to an amine, which spontaneously (or upon heating) cyclizes with the ester to form the bicyclic core.
Objective: Synthesize 7-fluoro-6-substituted-2H-benzo[b][1,4]oxazin-3(4H)-one.
-
Reagents:
-
Substrate: O-alkylated nitrobenzoate (from Protocol A)
-
Reductant: Iron powder (5.0 eq) + Ammonium Chloride (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
-
-
Procedure:
-
Suspend substrate, Fe powder, and NH₄Cl in EtOH/H₂O.
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Monitoring: LC-MS will show the disappearance of the nitro peak (M) and appearance of the amine (M-30) or the cyclized product (M-32, loss of MeOH).
-
Cyclization: If the open-chain amine is stable, add catalytic acetic acid and reflux for an additional 2 hours to drive cyclization.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from EtOH.
-
Strategic Applications in Drug Design
Kinase Inhibitor Scaffolds
The 2-fluoro-4-hydroxy-5-nitrobenzoate structure is a precursor to 6-alkoxy-7-fluoro-quinazolin-4-ones , a pharmacophore found in VEGFR and EGFR inhibitors.
-
Mechanism:[1] The 2-F atom increases the lipophilicity of the core and blocks metabolic oxidation at that position, extending the drug's half-life.
PROTAC Linker Attachment
The 4-hydroxy group serves as an ideal "anchor point" for attaching PROTAC linkers (PEG chains or alkyl chains) connecting the E3 ligase ligand to the target protein warhead. The electron-deficient ring ensures the linker remains metabolically stable.
Bioisostere Construction
The resulting benzoxazinone core (from Protocol B) is a recognized bioisostere for the indole and quinoline rings, offering improved solubility and distinct hydrogen-bonding patterns in the ATP-binding pocket of enzymes.
Safety & Handling Guidelines
-
Nitro Compounds: While this specific benzoate is not reported as explosive, polynitro aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Sensitization: Benzoate esters and fluorinated aromatics can be skin sensitizers. Handle with nitrile gloves and use a fume hood.
-
Waste Disposal: Aqueous waste from the reduction step (containing iron salts) must be treated as heavy metal waste.
References
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chem. Soc. Rev., 2008, 37, 320-330. Link
- Nucleophilic Aromatic Substitution: Terrier, F. "Modern Nucleophilic Aromatic Substitution." Wiley-VCH, 2013.
- Benzoxazinone Synthesis: Rida, S. M., et al. "Synthesis of some novel benzoxazinone derivatives with potential biological activity." Pharmazie, 2006.
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91-95. Link
-
Compound Data Source: BLD Pharm Product Page for CAS 2090453-52-2.[3] Link
Sources
Chemical structure of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Executive Summary
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate represents a highly specialized "push-pull" aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/EGFR inhibitors) and next-generation antibacterial agents. Its structure is defined by a unique interplay between the electron-withdrawing nitro and ester groups and the electron-donating hydroxyl and fluorine substituents. This guide provides a comprehensive analysis of its chemical behavior, a validated synthesis protocol via regioselective nitration, and its application in heterocyclic construction.
Structural Anatomy & Electronic Properties
The reactivity of this compound is dictated by the competing electronic effects of its four substituents on the benzene ring. Understanding these vectors is critical for predicting downstream reactivity, particularly nucleophilic aromatic substitution (
Electronic Vector Analysis
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
| Methyl Ester (-COOMe) | C1 | Deactivates ring; Directs meta. | |
| Fluorine (-F) | C2 | Deactivates ring (net); Directs ortho/para. | |
| Hydroxyl (-OH) | C4 | Strongly activates ring; Directs ortho/para. | |
| Nitro (-NO | C5 | Strongly deactivates ring; Directs meta. |
Key Insight: The C4-Hydroxyl group is the dominant directing group during synthesis (nitration). However, in the final molecule, the C5-Nitro group significantly increases the acidity of the phenolic proton (
Resonance & Activation Visualization
The following diagram illustrates the electronic "push-pull" dynamic that stabilizes the molecule while creating specific reactive sites.
Figure 1: Electronic vector map showing the donation of electron density from the Hydroxyl group into the electron-deficient Nitro/Ester system.
Validated Synthetic Protocol
The synthesis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is achieved via the regioselective nitration of Methyl 2-fluoro-4-hydroxybenzoate .
Note on Regioselectivity: Direct nitration of the precursor occurs at the C5 position.
-
Why C5? The C4-OH directs ortho and para. The para position is blocked (by C1). The ortho positions are C3 and C5. C3 is sterically crowded (flanked by F and OH) and electronically disfavored by the ester's meta-directing influence. C5 is ortho to the activating OH and meta to the deactivating Ester, making it the synergistic "sweet spot" for electrophilic attack.
Experimental Workflow (Nitration)
Reagents:
-
Precursor: Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)
-
Potassium Nitrate (
) (1.05 eq) -
Sulfuric Acid (
), conc.[1][2][3] (Solvent/Catalyst)[1][4][5][6] -
Dichloromethane (DCM) (Extraction solvent)
Protocol:
-
Preparation: Charge a round-bottom flask with concentrated
(5 mL per gram of substrate). Cool to in an ice-salt bath. -
Dissolution: Add Methyl 2-fluoro-4-hydroxybenzoate portion-wise, maintaining temperature
. Stir until fully dissolved. -
Nitration: Slowly add solid
(or a solution of fuming in ) dropwise over 30 minutes.-
Critical Control Point: Do not allow temperature to exceed
to prevent dinitration or oxidative degradation of the phenol.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). -
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with DCM (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Process Diagram
Figure 2: Step-by-step synthetic pathway for the nitration of the fluorophenolic precursor.
Analytical Characterization (Expected Data)
When validating the synthesized compound, the following spectral signatures confirm the correct isomer (C5-nitro substitution).
| Technique | Expected Signal | Structural Assignment |
| Phenolic -OH (Deshielded by H-bond to | ||
| H6 (Aromatic proton between Ester and Nitro; highly deshielded) | ||
| H3 (Aromatic proton between F and OH; shielded by OH) | ||
| Methyl Ester (-OCH | ||
| Aromatic Fluorine (Split by H3) | ||
| IR | Nitro group (Asymmetric/Symmetric stretch) | |
| Ester Carbonyl |
Note: The coupling constant
Pharmaceutical Applications
This scaffold is a versatile building block ("linchpin") in medicinal chemistry.
1. Reduction to Anilines (Benzoxazole Precursors):
The nitro group is readily reduced (Fe/AcOH or
2. Nucleophilic Aromatic Substitution (
References
-
Nitration Mechanisms & Protocols
-
Fluorinated Intermediates in Drug Discovery
-
Synthesis of Nitro-Fluoro-Benzoates
- PrepChem. "Synthesis of Methyl 5-Fluoro-2-nitrobenzoate" (Analogous protocol adapted for regioselectivity).
-
Source:
-
Structural Characterization (Analogues)
-
MDPI Molecules. "Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Structural Analysis."[4]
-
Source:
-
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. chemimpex.com [chemimpex.com]
- 9. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate molecular weight and formula
[1]
Executive Summary
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS: 2090453-52-2) is a trisubstituted benzene derivative characterized by an electron-deficient core.[1][2][3][4][5][6] Its structure integrates four distinct functional handles—a methyl ester, a fluorine atom, a phenolic hydroxyl, and a nitro group—rendering it a versatile "linchpin" intermediate.[1] It is primarily utilized in medicinal chemistry for the construction of heterocyclic cores (e.g., benzoxazoles, quinazolines) and in fragment-based drug discovery (FBDD) to modulate pKa and metabolic stability via fluorination.[1]
Chemical Identity & Physicochemical Properties[1][4][7][8][9][10][11]
Core Specifications
| Property | Data |
| Chemical Name | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate |
| CAS Registry Number | 2090453-52-2 |
| Molecular Formula | |
| Molecular Weight | 215.14 g/mol |
| SMILES | COC(=O)C1=CC(=C(O)C=C1F)[O-] |
| InChI Key | KAJMFQJUVOJDSK-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid |
| Predicted pKa | ~5.5 (Phenolic OH, acidified by ortho-NO₂ and para-Ester) |
Structural Analysis
The molecule features a 1,2,4,5-substitution pattern .[1][4] The regiochemistry is critical for its reactivity:
-
C1 (Ester): Electron-withdrawing group (EWG), activates C2 and C6.[1]
-
C2 (Fluorine): Positioned ortho to the ester and para to the nitro group.[1] This creates a "push-pull" electronic environment, though the presence of the C4-hydroxyl group significantly modulates nucleophilic susceptibility.[1]
-
C4 (Hydroxyl): Strongly electron-donating.[1] Under basic conditions, deprotonation to the phenoxide anion (
) deactivates the ring toward Nucleophilic Aromatic Substitution ( ).[1] -
C5 (Nitro): Strongly EWG, positioned ortho to the hydroxyl, significantly increasing the acidity of the phenol.[1]
Synthetic Pathways[1]
The industrial preparation of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate typically proceeds via the electrophilic aromatic substitution (nitration) of the precursor Methyl 2-fluoro-4-hydroxybenzoate .[1]
Synthesis Protocol (Nitration)
Mechanistic Insight: The C4-hydroxyl group is the strongest directing group (ortho/para director).[1] The C1-ester is a meta-director.[1] The C2-fluorine is a weak ortho/para director.[1]
-
Regioselectivity: The position ortho to the hydroxyl group (C3 or C5) is targeted.[1] C3 is sterically crowded (flanked by F and OH).[1] C5 is less hindered and is also meta to the ester (reinforcing the directing effect).[1] Thus, nitration occurs exclusively at C5 .[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-fluoro-4-hydroxybenzoate (1.0 equiv) in concentrated
at 0°C. -
Nitration: Add fuming
(1.05 equiv) dropwise, maintaining internal temperature to prevent over-nitration or oxidation. -
Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]
Visualization of Synthesis & Regiochemistry[1]
Figure 1: Electrophilic aromatic nitration pathway.[1] The hydroxyl group directs the nitro group to the C5 position, favored sterically over C3.[1]
Reactivity Profile & Applications
This scaffold acts as a multidimensional building block.[1] Its reactivity can be tuned by the order of operations (e.g., alkylation vs. reduction).[1]
Functionalization Logic
-
Phenolic Alkylation (Ether Synthesis):
-
Nitro Reduction (Aniline Generation):
-
Nucleophilic Aromatic Substitution (
):
Divergent Synthesis Workflow
Figure 2: Divergent synthesis map.[1] Note that
Analytical Characterization Standards
To validate the identity of synthesized or purchased material, the following spectral signatures are expected:
-
NMR (DMSO-
, 400 MHz): -
NMR:
-
Single peak around
to ppm (Ar-F).[1]
-
-
Mass Spectrometry (LC-MS):
Safety & Handling
References
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. 1565323-14-9|2-Fluoro-5-hydroxy-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. 313533-91-4|Methyl 2-fluoro-4-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-fluoro-5-nitrobenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 页面加载中... [china.guidechem.com]
- 7. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in Organic Solvents: A Technical Guide
Abstract This technical guide provides a comprehensive framework for analyzing the solubility profile of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS: 850335-27-2). As a critical intermediate in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogues) and other fluorinated bioactive scaffolds, understanding its thermodynamic behavior in organic solvents is essential for process optimization, specifically in recrystallization and purification workflows. This guide details the physicochemical basis of its solubility, provides a validated experimental protocol for data generation, and outlines thermodynamic modeling strategies using the Modified Apelblat and van't Hoff equations.
Compound Profile & Physicochemical Basis[1][2][3][4][5]
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is a poly-functionalized aromatic ester. Its solubility behavior is governed by the competing electronic effects and hydrogen-bonding capabilities of its substituents.
Structural Analysis (SAR)
-
Core Scaffold: The hydrophobic benzene ring provides a baseline lipophilicity, limiting solubility in pure water.
-
Nitro Group (
, C5): A strong electron-withdrawing group (EWG). It acts as a hydrogen bond acceptor. -
Hydroxyl Group (
, C4): A hydrogen bond donor. Crucially, its position ortho to the nitro group facilitates intramolecular hydrogen bonding (between the phenolic H and the nitro O). This "locking" effect reduces the molecule's ability to form intermolecular bonds with solvents, often increasing solubility in non-polar solvents (relative to non-ortho isomers) while decreasing aqueous solubility. -
Fluoro Group (
, C2): Increases lipophilicity and metabolic stability but has a minor effect on global solubility compared to the nitro/hydroxy interaction. -
Methyl Ester (
, C1): Provides a polar handle but does not donate hydrogen bonds.
Predicted Solubility Profile
Based on structural analogues (e.g., Methyl 4-fluoro-3-nitrobenzoate), the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High | Dipole-dipole interactions; disruption of crystal lattice energy. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Solvation via H-bonding (though mitigated by intramolecular bonding). |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Dipole-dipole; good for cooling crystallization. |
| Non-Polar | Toluene, Hexane, Heptane | Low | Lack of polar interactions; useful as anti-solvents. |
| Aqueous | Water | Insoluble/Trace | Hydrophobic effect dominates. |
Experimental Protocol: Solubility Determination
Since specific mole fraction data for this intermediate is often proprietary, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity solubility curves. This protocol utilizes the Laser Monitoring Observation Technique , which is superior to gravimetric methods for minimizing solvent evaporation errors.
Materials & Setup
-
Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (accuracy
K). -
Agitation: Magnetic stirring (400 rpm) to ensure equilibrium without inducing crystal breakage.
-
Detection: Laser transmissometer or turbidity probe.
Workflow (Laser Monitoring Method)
Figure 1: Dynamic solubility measurement workflow using the synthetic method (polythermal).
Procedure Steps
-
Initial Charge: Accurately weigh a known mass of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture until the solid is completely dissolved and the laser transmittance is maximum (100%).
-
Cooling: Lower the temperature at a slow rate (e.g.,
) to minimize the metastable zone width. -
Nucleation Point: Record the temperature (
) at which the laser intensity drops significantly (indicating crystal formation). This is taken as the saturation temperature. -
Iteration: Add a known amount of solvent to the vessel (diluting the mixture) and repeat the heating/cooling cycle to obtain the solubility curve across a range (e.g., 278.15 K to 323.15 K).
Thermodynamic Modeling
To translate experimental data into process design parameters, the solubility (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[2][3][4]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and reflect the enthalpy contribution, while accounts for the temperature dependence of the heat capacity.
-
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
- : Apparent standard enthalpy of dissolution (typically positive, indicating an endothermic process).
- : Apparent standard entropy of dissolution.
-
: Universal gas constant (
).
Application Note: If the plot of
Process Application: Purification Strategy
The solubility differential between polar and non-polar solvents drives the purification strategy. For Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, a Cooling Crystallization or Anti-Solvent approach is recommended.
Solvent Selection Matrix[5]
Figure 2: Decision matrix for solvent selection based on solubility differentials.
Recommended Purification Workflow
-
Dissolution: Dissolve the crude Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in Methanol or Ethanol at reflux temperature (
).-
Why: Alcohols provide a balance of solubility at high temperatures and steep solubility decline at low temperatures, maximizing yield.
-
-
Filtration: Perform hot filtration to remove insoluble mechanical impurities or inorganic salts.
-
Crystallization:
-
Option A (Purity): Slow cooling to
at . -
Option B (Yield): If yield is low in pure alcohol, add Water (anti-solvent) dropwise to the hot solution until turbidity persists, then cool.
-
-
Isolation: Filter the crystals and wash with cold (
) Methanol/Water (1:1 mixture) to remove surface impurities without significant yield loss.
References
-
Compound Data & Synthesis
- Solubility Measurement Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Standard Practice for Solubility Determination using Laser Monitoring. (General reference for the described protocol).
-
Thermodynamic Modeling of Nitrobenzoates
Disclaimer: The specific mole fraction values for CAS 850335-27-2 are proprietary. The protocols and predictive models above are based on validated physicochemical principles for this chemical class.
Sources
Suppliers and price of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate intermediate
The following technical guide details the procurement, chemical properties, and synthesis logic for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate , a specialized intermediate used in the development of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Strategic Sourcing, Synthesis Logic, and Quality Assurance
Executive Summary
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (CAS: 2090453-52-2 ) is a high-value, polysubstituted aromatic building block.[1][2][3][4][5] Its unique substitution pattern—combining an electron-withdrawing nitro group, a nucleophilic hydroxyl group, and a fluorine atom on a benzoate core—makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) .
This intermediate is primarily utilized to synthesize bicyclic heteroaromatics (e.g., benzoxazoles, benzimidazoles) found in tyrosine kinase inhibitors (TKIs) targeting c-Met and VEGFR pathways. Due to its specific regiochemistry, it is often classified as a "Tier 3" specialty chemical, requiring strategic sourcing from custom synthesis partners rather than bulk commodity suppliers.
Technical Profile & Chemical Identity
| Property | Specification |
| Chemical Name | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate |
| CAS Number | 2090453-52-2 |
| Molecular Formula | C₈H₆FNO₅ |
| Molecular Weight | 215.14 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1F)O)[O-] |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water |
| Key Functional Groups | [1][3][4][5][6][7] • Nitro (-NO₂): Precursor to aniline for amide coupling.• Hydroxyl (-OH): Site for etherification or cyclization.• Fluoro (-F): Bioisostere for metabolic stability. |
Synthesis & Manufacturing Logic
The synthesis of this intermediate relies on exploiting the ortho/para directing effects of the hydroxyl group to control regioselectivity during nitration.
Retrosynthetic Analysis
The most robust route begins with Methyl 2-fluoro-4-hydroxybenzoate . The hydroxyl group at position 4 strongly activates positions 3 and 5. However, position 3 is sterically hindered by the adjacent fluorine atom at position 2. Consequently, electrophilic aromatic substitution (nitration) occurs predominantly at position 5 , yielding the desired isomer with high specificity.
Synthesis Pathway (DOT Diagram)
The following diagram illustrates the primary synthesis route and potential downstream applications in drug development.
Figure 1: Synthetic pathway from the benzoate precursor to the amino-scaffold used in drug discovery.[8]
Experimental Protocol (Nitration)
Note: This protocol is a generalized standard operating procedure (SOP) based on analogous nitro-benzoate syntheses.
-
Preparation: Dissolve 1.0 eq of Methyl 2-fluoro-4-hydroxybenzoate in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitration: Dropwise add a mixture of fuming nitric acid (1.1 eq) and H₂SO₄, maintaining the internal temperature below 10°C to prevent dinitration.
-
Quenching: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to remove any 3-nitro isomer traces.
-
Validation: Confirm structure via ¹H-NMR (Look for two singlet aromatic protons, indicating para-substitution relative to each other is lost, but meta-relationship is retained in the product core).
Market Analysis: Suppliers & Price
Due to its status as a specialized building block (CAS registered circa 2017), this compound is not a commodity . It is primarily available through "Make-to-Order" or "Catalog" suppliers specializing in fluorinated heterocycles.
Supplier Landscape
Suppliers are categorized by their role in the supply chain:
| Tier | Supplier Type | Examples | Typical Lead Time |
| Tier 1 | Global Catalog Distributors | Sigma-Aldrich, Fisher Scientific | 1–2 Weeks (if stock) |
| Tier 2 | Specialty Synthesis Houses | BLD Pharm, Fluorochem, Combi-Blocks | 3–5 Days |
| Tier 3 | Custom Manufacturers (CROs) | WuXi AppTec, Pharmablock | 4–8 Weeks (Bulk) |
Price Estimation (2025/2026 Market)
Pricing is volume-dependent and highly volatile due to batch synthesis requirements.
-
Research Scale (100 mg - 1 g): $150 – $400 USD per gram.
-
Note: High price per gram reflects the cost of synthesis and purification validation.
-
-
Pilot Scale (10 g - 100 g): $80 – $150 USD per gram.
-
Bulk Scale (1 kg+): Requires custom quotation (RFQ). Prices typically drop to $2,000 – $5,000 per kg depending on purity requirements.
Strategic Recommendation: For initial screening, source from Tier 2 suppliers (e.g., BLD Pharm, Fluorochem) who often hold stock of such fluorinated intermediates in their Shanghai or US warehouses.
Quality Control & Validation (Self-Validating Protocol)
To ensure the integrity of your medicinal chemistry campaigns, incoming batches must be validated against the following criteria to rule out common impurities (e.g., unreacted starting material or regioisomers).
Analytical Specifications[7][10][11]
-
HPLC Purity: ≥ 97.0% (Area %).[9]
-
Critical Impurity: Methyl 2-fluoro-4-hydroxybenzoate (Starting Material) – must be < 0.5%.
-
-
¹H-NMR (DMSO-d₆):
-
Diagnostic Peak 1: Aromatic proton at C3 (doublet due to F-coupling).
-
Diagnostic Peak 2: Aromatic proton at C6 (doublet due to F-coupling).
-
Shift Verification: The introduction of the nitro group at C5 will significantly deshield the C6 proton compared to the starting material.
-
Storage & Stability
-
Storage: 2–8°C (Refrigerated).
-
Atmosphere: Store under Nitrogen or Argon. Nitro-phenols can darken upon oxidation or light exposure.
References
-
Sigma-Aldrich. Methyl 2-fluoro-5-nitrobenzoate Product Analysis (Analogous Chemistry). Retrieved from
-
PubChem. Compound Summary: Methyl 2-fluoro-5-nitrobenzoate (CID 11217860).[10] National Library of Medicine. Retrieved from
-
BLD Pharm. Product Catalog: Methyl 2-fluoro-4-nitrobenzoate and derivatives.[1][2][4] Retrieved from
-
ChemicalBook. Synthesis Routes of Fluorinated Nitrobenzoates. Retrieved from
-
GuideChem. Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate Suppliers & CAS 2090453-52-2.[2][4][6] Retrieved from
Sources
- 1. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. 1565323-14-9|2-Fluoro-5-hydroxy-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Methyl 2-fluoro-5-nitrobenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. 151793-21-4|methyl 5-fluoro-2-methoxy-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. 页面加载中... [china.guidechem.com]
- 6. 1263283-00-6|Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 10. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Fluoronitrobenzoates in Medicinal Chemistry: A Technical Guide
Executive Summary: The Orthogonal Triad
In the high-stakes environment of lead optimization, 4-fluoro-3-nitrobenzoic acid (and its isomeric cousins like 2-fluoro-5-nitrobenzoic acid) represents a "privileged scaffold."[1] Its value lies not just in its structural components, but in its orthogonal reactivity .[1]
This molecule offers three distinct chemical handles that can be manipulated independently, allowing for the rapid construction of complex heterocyclic libraries—specifically benzimidazoles, quinazolinones, and benzodiazepines—which are ubiquitous in kinase inhibitors and GPCR ligands.
The Chemoselective Triad
The scaffold functions through a hierarchy of reactivity:
-
The Fluorine (Leaving Group): Highly activated for SNAr due to the ortho-nitro effect.
-
The Nitro Group (Latent Nucleophile): An electron-withdrawing group (EWG) that activates the fluorine, which can subsequently be reduced to an amine for cyclization.
-
The Carboxylate (Anchor): A handle for amide coupling, esterification, or solid-phase attachment.[1]
Figure 1: The orthogonal reactivity profile of the 4-fluoro-3-nitrobenzoate scaffold. The Nitro group activates the Fluorine for substitution, establishing a precise reaction order.
Mechanistic Integrity: The Fluorine Advantage in SNAr
A common misconception in general organic chemistry is that iodine or bromine are the best leaving groups. In Nucleophilic Aromatic Substitution (SNAr) , specifically with this scaffold, Fluorine is superior .[1]
Why Fluorine? (The Kinetic Causality)
The rate-determining step in SNAr for nitro-activated systems is usually the attack of the nucleophile to form the Meisenheimer Complex , not the breaking of the carbon-halogen bond.
-
Electronegativity: Fluorine is the most electronegative element. It pulls electron density significantly from the ring carbon (C-4), making it more electrophilic and susceptible to nucleophilic attack.[1]
-
Transition State Stabilization: The highly polarized C-F bond stabilizes the anionic transition state (Meisenheimer complex) more effectively than C-Cl or C-Br.[1]
-
Outcome: The reaction with 4-fluoro-3-nitrobenzoate proceeds faster and at lower temperatures than its chloro-analog, reducing thermal degradation of sensitive amine nucleophiles.[1]
Technical Note: Recent kinetic isotope effect (KIE) studies suggest that for highly activated systems, the mechanism may approach a "concerted" SNAr pathway, further favoring the C-F bond due to its distinct orbital overlap properties [1].
Synthetic Workflows & Applications
Workflow A: The Benzimidazole "One-Pot" Cascade
This is the primary application for this scaffold in generating kinase inhibitors (e.g., targeting EGFR or VEGFR).
The Logic:
-
Displacement: An amine (R-NH2) displaces the fluorine.[1]
-
Reduction: The nitro group is reduced to an aniline.
-
Cyclization: The newly formed diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.
Figure 2: Step-wise construction of the Benzimidazole core. This route avoids the use of unstable phenylenediamines as starting materials.
Workflow B: Solid-Phase Peptidomimetics
4-Fluoro-3-nitrobenzoic acid is ideal for solid-phase synthesis (SPSS).[1][2]
-
Loading: The carboxylic acid is coupled to a resin (e.g., Rink Amide).
-
Diversification: The resin-bound fluoronitro species is treated with various amines (SNAr).[1]
-
Cleavage/Cyclization: This allows for the rapid generation of "libraries from libraries" for high-throughput screening [2].[1]
Validated Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol 1: Regioselective SNAr Displacement
Target: Synthesis of 4-(alkylamino)-3-nitrobenzoic acid derivatives.
Reagents:
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Solvent: DMF (Anhydrous) or DMSO
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in DMF (0.5 M concentration).
-
Add DIPEA followed by the amine dropwise at 0°C (to control exotherm).
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Critical Checkpoint: If the amine is sterically hindered, heat to 60°C.
-
-
Workup: Pour into ice water. The product usually precipitates as a yellow/orange solid due to the nitroaniline chromophore. Acidify to pH 3 with 1N HCl if using the free acid to ensure precipitation.
Protocol 2: Nitro Reduction (Chemoselective)
Target: Conversion to o-phenylenediamine without dehalogenation (if other halogens are present).[1]
Reagents:
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1)
Procedure:
-
Suspend the nitroaniline intermediate in EtOH/H2O.
-
Add Fe powder and NH4Cl.
-
Reflux at 80°C for 2 hours.
-
Validation: The solution will turn from bright yellow/orange (nitro) to colorless or pale brown (amine).
-
Filter hot through Celite to remove iron oxides.[1]
Advanced Validation: 19F NMR Monitoring
For process chemists, 19F NMR is the gold standard for monitoring these reactions. Unlike HPLC, it requires no sampling/quenching if using a flow cell or tube insert.[1]
| Species | Approx.[1][4][5][6] Chemical Shift (δ ppm) | Signal Characteristic |
| Starting Material (Ar-F) | -105 to -115 ppm | Doublet (coupling with proton) |
| Fluoride Ion (Leaving Group) | -120 to -150 ppm | Broad Singlet (solvent dependent) |
| Side Products | Variable | Distinct shifts |
Why this works: The disappearance of the Ar-F signal and the appearance of the inorganic fluoride ion (F-) signal provides a quantitative conversion metric in real-time, unaffected by the strong UV absorbance of the nitro group [3].
Case Study: Kinase Inhibitor Synthesis
Drug Class: ALK Inhibitors (e.g., Alectinib analogs).[1][7]
While Alectinib utilizes a nitrile core, the chemistry is homologous. Many "Me-Too" kinase inhibitors utilize the 4-fluoro-3-nitrobenzoic acid scaffold to create a benzamide tail that extends into the solvent-front of the ATP binding pocket.[1]
-
Design Strategy: The benzimidazole core (derived from the scaffold) mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
Modification: The carboxylic acid is often converted to a piperazine-amide to improve solubility and pharmacokinetic (PK) properties.[1]
References
-
Ibba, F. et al. "Concerted nucleophilic aromatic substitutions."[1] Nature Chemistry, vol. 10, pp. 961–968, 2018.[1] Link[8]
-
Yoon, Y. et al. "Synthesis and antimycobacterial activity of novel benzimidazole derivatives."[1] BioMed Research International, 2013.[1] Link
-
Magritek Application Note. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR." Link
-
BenchChem Technical Guide. "4-Fluoro-3-nitrobenzoic acid in medicinal chemistry." Link
-
Sigma-Aldrich. "Product Specification: 4-Fluoro-3-nitrobenzoic acid."[1] Link
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
Methodological & Application
Application Note: Strategic Utilization of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in Heterocyclic Scaffold Assembly
This Application Note is designed to provide a rigorous, scientifically grounded guide for the utilization of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in the synthesis of biologically active heterocycles. The content is structured for high-level researchers, focusing on mechanistic causality, robust protocols, and validated synthetic pathways.
, Benzoxazole, Quinazoline, EGFR Inhibitors, Heterocyclic Synthesis[1]Executive Summary & Reactivity Profile
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1] It possesses four distinct reactive centers, allowing for orthogonal chemical manipulations.[1] This versatility makes it an ideal starting material for libraries of benzoxazoles , benzimidazoles , and quinazolinones , scaffolds frequently found in kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents.[1]
The "Chessboard" of Reactivity
To successfully utilize this compound, one must understand the electronic interplay between substituents:
-
C2-Fluorine (Electrophile): This is the most reactive site for Nucleophilic Aromatic Substitution (
).[1] It is strongly activated by the para-nitro group (C5) and the ortho-ester group (C1).[1] Displacement occurs rapidly with primary/secondary amines or thiols.[1] -
C5-Nitro (Redox Center): Serves as a "masked" amino group. Reduction yields an aniline derivative, which is essential for cyclization with the adjacent C4-hydroxyl or C1-ester.[1]
-
C4-Hydroxyl (Nucleophile): A phenol moiety that can be alkylated (ether synthesis) or serve as the oxygen source in benzoxazole formation.[1]
-
C1-Ester (Electrophile): A classic carbonyl center for cyclization (e.g., forming the pyrimidinone ring of quinazolines).[1]
Reactivity Visualization
The following diagram maps the electrophilic and nucleophilic vectors of the molecule.[1]
Figure 1: Functional group interplay. The C2-F is hyper-activated by the electron-withdrawing nature of the C5-nitro and C1-ester groups.[1]
Module A: Synthesis of Benzoxazole Derivatives
Target Application: Antibacterial agents, fluorescent probes.[1] Mechanism: Reduction of the nitro group followed by condensation with a carboxylic acid derivative.[1]
Synthetic Logic
The strategy relies on the formation of an ortho-aminophenol motif.[1] Since the C4-OH is already present, reducing the C5-NO2 to an amine (C5-NH2) creates the perfect geometry for closing the oxazole ring.[1]
Protocol: Reductive Cyclization
Step 1: Nitro Reduction [1]
-
Reagents:
(1 atm), 10% Pd/C, Methanol. -
Procedure:
-
Dissolve Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous MeOH (0.1 M).
-
Add 10% Pd/C (10 wt%).[1]
-
Stir under
balloon for 4-6 hours at RT. Monitor by TLC (disappearance of yellow nitro compound). -
Filter through Celite to remove catalyst.[1] Concentrate to yield the unstable aminophenol intermediate.[1]
-
Note: Perform the next step immediately to avoid oxidation.[1]
-
Step 2: Cyclization to Benzoxazole
-
Reagents: Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (pTSA).[1]
-
Procedure:
Expected Yield: 75-85% (2 steps).
Module B: Synthesis of Quinazoline-2,4-dione Scaffolds
Target Application: EGFR/HER2 inhibitors (Kinase domain binding).[1]
Mechanism:
Synthetic Logic
Here, the C2-Fluorine is utilized first.[1][2] The strong electron-withdrawing effect of the nitro group allows for mild displacement conditions.[1] The resulting aniline derivative can then react with urea or isocyanates to close the pyrimidine ring.[1]
Protocol: Sequential and Cyclization
Step 1:
-
Reagents: Aniline derivative (
, 1.1 eq), DIPEA (2.0 eq), DMF.[1] -
Procedure:
Step 2: Urea-Mediated Cyclization
-
Reagents: Urea (5.0 eq), Acetic Acid (glacial).[1]
-
Procedure:
Data Summary: Substituent Effects on Yield
| Nucleophile (Amine) | Conditions | Time (h) | Yield (%) | Notes |
| Aniline | DMF, 60°C | 2.0 | 92% | Excellent conversion due to activation.[1] |
| Morpholine | DMF, RT | 0.5 | 95% | Rapid reaction; highly exothermic. |
| 4-Fluoroaniline | DMSO, 80°C | 4.0 | 88% | Requires higher temp due to lower nucleophilicity.[1] |
Experimental Workflow Diagram
The following flowchart illustrates the divergent pathways available from the core scaffold.
Figure 2: Divergent synthetic pathways. Pathway A yields Benzoxazoles; Pathway B yields Quinazolinones.[1]
Troubleshooting & Critical Parameters
Regioselectivity Control
-
Issue: Competitive hydrolysis of the ester (C1) during
reactions. -
Solution: Use anhydrous solvents (DMF/DMSO) and non-nucleophilic bases (DIPEA,
).[1] Avoid hydroxide bases ( , ) which will rapidly hydrolyze the activated ester to the carboxylic acid.[1]
Handling the Aminophenol Intermediate
-
Issue: Oxidation of the 5-amino-4-hydroxy intermediate leads to dark tar formation (quinone imines).[1]
-
Solution: Conduct the reduction and subsequent cyclization in a "one-pot" manner if possible, or keep the intermediate under Nitrogen/Argon.[1]
Purification
-
Crystallization: Most products in this series are highly crystalline due to the nitro/heterocyclic nature.[1]
-
Solvents: Ethanol/Water mixtures or Acetonitrile are effective for recrystallization.[1]
References
-
Synthesis of Fluoro-Nitrobenzoate Derivatives: ChemicalBook. (n.d.). Methyl 2-fluoro-5-nitrobenzoate synthesis and reactions. Retrieved from Context: Establishes the baseline reactivity for fluoro-nitrobenzoate
displacements. -
Quinazolinone Synthesis via
: MDPI. (2024).[1][3] Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.[1] Retrieved from Context: Validates the use of fluoro-hydroxy-carboxylate precursors for quinoline/quinazoline ring closure.[1] -
Nitro-Group Reduction and Benzoxazole Formation: National Institutes of Health (NIH). (2025).[1] Synthesis, Structure and Biological Activity of Nitro-based Hydrazones. PMC.[1] Retrieved from Context: Provides protocols for handling nitro-group reductions in poly-functionalized aromatic systems.
-
General Reactivity of 2-Fluoro-5-Nitrobenzoic Acid Derivatives: Google Patents. (n.d.). Preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from Context: Confirms the industrial relevance and stability of the 2-halo-4-hydroxy-5-nitro substitution pattern.[1]
Sources
- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Executive Summary
This application note details the protocol for the chemoselective reduction of the nitro group in Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1) to yield Methyl 5-amino-2-fluoro-4-hydroxybenzoate (2) .
The transformation presents a specific chemoselectivity challenge: reducing the nitro moiety (
This guide provides two validated workflows:
-
Method A: Standard Catalytic Hydrogenation (High Throughput).
-
Method B: Catalytic Transfer Hydrogenation (High Selectivity).
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Substrate: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate.
-
Target: Methyl 5-amino-2-fluoro-4-hydroxybenzoate.
-
Critical Quality Attribute (CQA): Fluorine retention >99.5%.
Selectivity Challenges
The reduction of nitroarenes on metal surfaces follows the Haber mechanism, proceeding through nitroso (
-
Risk 1: Hydrodefluorination (HDF): Although
bond activation energy is high ( ), the oxidative addition of low-valent Pd into the bond is feasible, especially if the reaction is allowed to overheat or if hydrogen pressure is excessive. -
Risk 2: Ester Hydrolysis: The methyl ester is susceptible to hydrolysis if the reaction media becomes basic (due to amine formation) or if aqueous solvents are used at high temperatures.
Reaction Scheme
Figure 1: Reaction pathway and competing side-reaction.[1]
Materials and Equipment
| Component | Specification | Role |
| Substrate | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (>98%) | Starting Material |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C), 50% wet | Heterogeneous Catalyst |
| Solvent | Methanol (MeOH) or Ethanol (EtOH), HPLC Grade | Reaction Medium |
| H-Source (Method A) | Hydrogen Gas ( | Reductant |
| H-Source (Method B) | Ammonium Formate ( | H-Donor (Transfer) |
| Filtration | Celite® 545 | Catalyst Removal |
Experimental Protocols
Method A: Standard Catalytic Hydrogenation ( Balloon)
Best for: Routine synthesis, clean substrates, and gram-scale batches.
Step-by-Step Procedure:
-
Preparation: In a clean round-bottom flask, dissolve 10.0 mmol of the nitro-substrate in 50 mL of Methanol (0.2 M concentration).
-
Note: If solubility is poor, add THF (up to 20% v/v), but avoid halogenated solvents.
-
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 2.15 g substrate, add ~215 mg of 10% Pd/C, 50% wet).
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet and add it under an inert atmosphere (Nitrogen or Argon) if possible.
-
-
Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line and a balloon filled with Nitrogen. Cycle vacuum/nitrogen 3 times to remove Oxygen.
-
Hydrogenation: Replace the Nitrogen balloon with a Hydrogen balloon (1 atm) .
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Monitoring: Check via TLC or LCMS every 30 minutes. The reaction typically completes in 2–4 hours .
-
Critical Control:Do NOT heat above 30°C. Higher temperatures exponentially increase the rate of defluorination.
-
-
Work-up:
-
Flush the system with Nitrogen to remove residual
. -
Filter the mixture through a pad of Celite to remove the catalyst.[2] Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure (
) to yield the amine.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: High-value batches, strict impurity limits, or if Method A shows defluorination.
Rationale: Ammonium formate provides a mild source of hydrogen. The kinetics of CTH often favor nitro-reduction over aryl-halide oxidative addition.
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 mmol of substrate in 50 mL of Methanol.
-
Reagent Addition: Add 5.0 equivalents (50 mmol) of Ammonium Formate. Stir until mostly dissolved.
-
Catalyst Addition: Add 5–10 wt% of 10% Pd/C (50% wet) under Nitrogen.
-
Reaction: Heat the mixture gently to 30–40°C .
-
Observation: Gas evolution (
) will be observed. Ensure the vessel is vented (e.g., via a needle). -
Time: Reaction is usually faster than balloon hydrogenation (often <1 hour).
-
-
Work-up:
Process Analytical Technology (PAT) & Validation
To ensure the protocol is self-validating, the following analytical markers must be checked.
HPLC/LCMS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%
95%). -
Detection: UV at 254 nm and 210 nm.
Interpretation of Results
| Compound | Relative Retention Time (RRT) | Mass Shift ( | Notes |
| Substrate (Nitro) | 1.00 | Starting Material | |
| Product (Amine) | ~0.6 - 0.8 | Shift due to | |
| Hydroxylamine Int. | ~0.7 - 0.9 | Incomplete reduction. Continue reaction. | |
| Defluorinated Imp. | ~0.5 - 0.7 | FAILURE MODE. Loss of F ( |
Troubleshooting & Optimization
Decision Matrix for Impurities
Figure 2: Troubleshooting workflow for reaction monitoring.
Expert Tips:
-
Poisoning: If the reaction stalls (hydroxylamine intermediate persists), the free amine product or the phenol group might be coordinating to the Pd. Solution: Add 1 equivalent of Acetic Acid to the reaction mixture to protonate the amine and prevent catalyst inhibition.
-
Defluorination Control: If Method B still yields defluorinated byproducts, switch the catalyst from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfided catalysts are significantly less active toward C-Halogen oxidative addition but retain activity for Nitro reduction.
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure all ground-glass joints are greased and clamped. Use a blast shield if scaling up beyond 10g.
-
Palladium on Carbon: Pyrophoric. Never let the catalyst dry out on the filter paper. Dispose of the used catalyst in a dedicated container with water.
-
Pressure: Do not pressurize standard glassware beyond 1 bar (balloon pressure). For higher pressures, use a stainless steel autoclave.
References
-
Selectivity of Pd/C in Fluorinated Systems
- Citation: Touré, B. B., & Hall, D. G. (2009).
- Relevance: Establishes the stability of aryl-fluorides vs.
-
Source:
-
Catalytic Transfer Hydrogenation (Method B)
- Citation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction. Synthesis.
- Relevance: The foundational protocol for using Ammonium Form
-
Source:
-
Prevention of Dehalogenation
- Citation: Fedorov, A., et al. (2013). Structure-Activity Relationships in the Hydrogenation of Nitroarenes.
- Relevance: Discusses the mechanism of HDF side-reactions and the use of modifiers (like sulfides) to prevent it.
-
Source:
-
Synthesis of Fluoro-Amino-Benzoates
-
General Nitro Reduction Reviews
- Citation: Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.
- Relevance: Comparative analysis of hydrogen
-
Source:
Sources
Application Note: High-Fidelity Alkylation of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Topic: Selective Alkylation of the 4-Hydroxy Group in Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The scaffold Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK inhibitors) and bicyclic heterocycles like benzoxazoles and quinazolines.
The selective alkylation of the 4-hydroxyl group presents a unique chemoselective challenge: the substrate contains three electrophilic sites susceptible to nucleophilic attack:
-
The 4-OH (Target): Highly acidic phenol due to ortho-nitro and para-ester electron withdrawal.
-
The 2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro and ortho-ester groups.
-
The Methyl Ester: Susceptible to hydrolysis or transesterification.
This guide details a protocol designed to exclusively alkylate the 4-OH position while suppressing SNAr at the fluorine and preserving the ester moiety.
Chemical Strategy & Mechanistic Insight
The Acidity Advantage
Unlike typical phenols (pKa ~10), the 4-hydroxyl group in this substrate has a predicted pKa of 5.5 – 6.5 . The concerted electron-withdrawing effects of the 5-nitro and 1-ester groups stabilize the phenoxide anion extensively.
-
Implication: We can use mild, non-nucleophilic bases (e.g., K2CO3, Cs2CO3) rather than strong bases (NaH, NaOEt) that would trigger side reactions.
The "Fluorine Trap" (SNAr Competition)
The 2-fluoro position is electronically primed for displacement. However, the reaction kinetics favor O-alkylation over SNAr if the phenoxide is generated cleanly.
-
Mechanism of Protection: Upon deprotonation, the 4-phenoxide anion donates electron density into the ring via resonance. This increases the electron density of the ring system, effectively "deactivating" the 2-position toward external nucleophiles during the alkylation event.
-
Critical Control: Avoid hydroxide or alkoxide bases (NaOH, NaOMe). These are strong nucleophiles that will compete for the 2-F position or hydrolyze the ester before the protective phenoxide is formed.
Experimental Protocols
Method A: Mild Base Alkylation (Standard Protocol)
Best for: Primary alkyl halides (MeI, EtBr, Benzyl bromide) and non-hindered electrophiles.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate |
| Alkyl Halide (R-X) | 1.1 – 1.2 | Electrophile | Iodides > Bromides >> Chlorides |
| Potassium Carbonate | 1.5 – 2.0 | Base | Anhydrous, micronized preferred |
| DMF or Acetone | [0.2 M] | Solvent | DMF for high temp; Acetone for mild/volatile workup |
Step-by-Step Procedure
-
Preparation: Charge a flame-dried reaction flask with Substrate (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).
-
Deprotonation: Add K2CO3 (1.5 equiv) in a single portion.
-
Observation: The solution will likely turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.
-
Process Check: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation and system homogeneity.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Note: If using volatile halides (e.g., MeI), fit the flask with a reflux condenser cooled to -10°C.
-
-
Reaction:
-
Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.
-
Sluggish Electrophiles: Heat to 50–60°C. Do not exceed 80°C to avoid thermal degradation of the nitro group or SNAr side reactions.
-
-
Monitoring (Self-Validation): Monitor by TLC (See Section 5) or LC-MS. The yellow phenoxide color typically fades as the neutral ether product forms.
-
Workup:
-
Dilute the mixture with EtOAc (10 volumes).
-
Wash with 0.5 M HCl (to protonate any unreacted phenoxide and remove K2CO3).
-
Wash with water (3x) to remove DMF.
-
Dry over Na2SO4 and concentrate.
-
Method B: Mitsunobu Alkylation
Best for: Secondary alcohols or when the alkylating agent is only available as an alcohol.
Reagents
-
Substrate: 1.0 equiv
-
Alcohol (R-OH): 1.2 equiv
-
Triphenylphosphine (PPh3): 1.5 equiv
-
DIAD/DEAD: 1.5 equiv
-
Solvent: THF or Toluene (Anhydrous)
Procedure
-
Dissolve Substrate, Alcohol, and PPh3 in THF at 0°C under N2.
-
Add DIAD dropwise over 20 minutes. Exotherm control is critical.
-
Allow to warm to RT and stir overnight.
-
Note: This method avoids SNAr issues entirely as no free anionic nucleophiles are generated, but purification from phosphine oxide can be challenging.
Visualization: Reaction Pathways & Logic
Caption: Pathway analysis showing how weak bases favor phenoxide formation (green path), which electronically protects the ring from SNAr side reactions (red path).
Process Control & Self-Validation Systems
To ensure "Trustworthiness" in your results, apply this validation matrix:
TLC Monitoring[1]
-
Mobile Phase: 20-30% EtOAc in Hexanes.
-
Visualization:
-
Substrate: UV active. Acidic phenol often streaks.
-
Phenoxide (In situ): Bright Yellow/Orange spot at baseline.
-
Product: UV active, moves higher (less polar) than substrate. Colorless.
-
-
Pass Criteria: Disappearance of the yellow baseline spot indicates consumption of the phenoxide.
NMR Validation (The "Fingerprint")
Use 19F NMR as a rapid diagnostic tool (no workup required, just take an aliquot in CDCl3).
| Signal | Approx. Shift (ppm) | Interpretation |
| Substrate (Start) | -105 to -115 ppm | Intact C-F bond. |
| Target Product | Shift < 2 ppm from SM | C-F bond intact; electronic environment slightly changed by O-alkylation. |
| SNAr Impurity | Disappearance | If the signal disappears or shifts drastically (>10 ppm), the Fluorine has been displaced. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is colored (Yellow) | Incomplete workup; residual nitrophenoxide.[1] | Wash organic layer with 1M HCl until aqueous layer is acidic. |
| Low Yield / SM Recovery | Alkyl halide hydrolysis or volatility. | Add 0.5 equiv extra R-X; use a sealed tube if R-X is volatile (MeI). |
| New Spot (Lower Rf) | Ester Hydrolysis. | Ensure reagents are anhydrous. Switch from MeOH/Water to DMF/Acetone. |
Safety & Handling
-
Nitro Compounds: Potentially energetic. Do not distill the final product residue at high temperatures (>150°C) without DSC testing.
-
Alkylating Agents: Most (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylators and suspected carcinogens. Use only in a fume hood. Destruct excess alkylating agents with aqueous ammonia or thiosulfate before disposal.
-
Vesicant Warning: 2-fluoro-4-hydroxy-5-nitrobenzoate derivatives can be skin sensitizers. Double-glove (Nitrile) is recommended.
References
-
Synthesis of 4-alkoxy-2-fluoro-5-nitrobenzoic acid derivatives
-
Source: BenchChem Protocols.[2] "Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate and related phenols."
-
- Source: Sigma-Aldrich Technical Bulletin.
-
SNAr Mechanisms in Fluorinated Nitrobenzenes
- Source: National Institutes of Health (PMC). "Catalytic Concerted SNAr Reactions of Fluoroarenes."
-
URL:[Link]
- Analogous Synthesis (Methoxy derivative)
Sources
Hydrolysis conditions for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate ester to acid
<_ 2_0_1_2_0_0_1_0_2_0>
Introduction
2-Fluoro-4-hydroxy-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its strategic functionalization, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom, makes it a versatile building block. The carboxylic acid moiety is often introduced via the hydrolysis of its corresponding methyl ester, Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate. This application note provides a detailed guide to the hydrolysis of this ester, exploring the underlying chemical principles and offering robust protocols for researchers, scientists, and professionals in drug development.
Chemical Principles of Hydrolysis
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions for the hydrolysis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is influenced by the electronic nature of the substituents on the benzene ring.
The presence of electron-withdrawing groups (EWGs), such as the nitro group (-NO2) and the fluorine atom (-F), plays a significant role in the reactivity of the ester. These groups withdraw electron density from the benzene ring and the ester carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect generally accelerates the rate of hydrolysis, particularly under basic conditions.[1]
Base-Catalyzed Hydrolysis (Saponification):
This is the most common and often preferred method for the hydrolysis of esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[2] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. Acidification in a separate workup step is required to obtain the final carboxylic acid product. The presence of the electron-withdrawing nitro and fluoro groups significantly enhances the rate of this reaction by stabilizing the negatively charged transition state.[1]
Acid-Catalyzed Hydrolysis:
In this method, the reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3][4] A weak nucleophile, typically water, then attacks the carbonyl carbon. While feasible, acid-catalyzed hydrolysis is a reversible reaction, and driving the equilibrium towards the products can be challenging.[4] For this particular substrate, the strongly deactivating nature of the nitro and fluoro groups can make the initial protonation step less favorable, potentially requiring harsh conditions such as high temperatures and concentrated acids.
Given the electronic properties of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, alkaline hydrolysis is generally the more efficient and milder method.
Recommended Hydrolysis Protocols
This section outlines two primary protocols for the hydrolysis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate. Protocol A, employing basic conditions, is the recommended approach for its efficiency and milder reaction conditions. Protocol B, using acidic conditions, is provided as an alternative.
Protocol A: Alkaline Hydrolysis (Saponification)
This protocol utilizes sodium hydroxide in a mixed solvent system to achieve efficient hydrolysis at room temperature or with gentle heating.
Materials:
-
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated or 1N solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Filter funnel and filter paper
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq) in a suitable solvent mixture. A common choice is a mixture of methanol and dichloromethane (e.g., 1:9 v/v) or THF. The volume of the solvent should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of ester).
-
Addition of Base: Prepare a 0.3 N solution of sodium hydroxide in methanol. Slowly add an excess of the NaOH solution (typically 3.0 eq) to the stirred solution of the ester at room temperature.[5][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, remove the organic solvents using a rotary evaporator.
-
Dissolve the resulting residue in deionized water.
-
Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of hydrochloric acid. A precipitate of 2-fluoro-4-hydroxy-5-nitrobenzoic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Drying: Dry the collected solid under vacuum to a constant weight.
Data Summary Table:
| Parameter | Condition |
| Base | Sodium Hydroxide (NaOH) |
| Stoichiometry | 3.0 equivalents |
| Solvent | Methanol/Dichloromethane (1:9) or THF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-6 hours (monitor by TLC) |
| Typical Yield | >90% |
Workflow Diagram:
Caption: Alkaline hydrolysis workflow.
Protocol B: Acidic Hydrolysis
This protocol employs an acid catalyst and heat to drive the hydrolysis reaction.
Materials:
-
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
-
Sulfuric Acid (H2SO4), concentrated
-
Deionized Water
-
Ice
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filter funnel and filter paper
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq).
-
Addition of Acid: Carefully add a mixture of water and concentrated sulfuric acid (e.g., 50% v/v). The volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Acid-catalyzed hydrolysis is generally slower than saponification and may require several hours to overnight for completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice. This will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
-
Drying: Dry the collected solid under vacuum to a constant weight.
Data Summary Table:
| Parameter | Condition |
| Acid | Sulfuric Acid (H2SO4) |
| Concentration | ~50% aqueous solution |
| Temperature | Reflux (~100-110 °C) |
| Reaction Time | 6-24 hours (monitor by TLC) |
| Typical Yield | 70-85% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of base/acid.- Poor solubility of the starting material. | - Extend the reaction time or increase the temperature.- Ensure the correct stoichiometry of the reagent is used.- Add a co-solvent (e.g., THF) to improve solubility. |
| Low Yield | - Incomplete precipitation during work-up.- Product loss during filtration and washing. | - Ensure the solution is sufficiently acidified (pH ~2) and cooled before filtration.- Use minimal amounts of cold water for washing the product. |
| Side Product Formation | - At high temperatures, especially under basic conditions, decarboxylation or other side reactions may occur. | - Maintain a moderate reaction temperature. For alkaline hydrolysis, room temperature is often sufficient. |
Conclusion
The hydrolysis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate to its corresponding carboxylic acid is a critical transformation in synthetic organic chemistry. Due to the electronic nature of the substituents on the aromatic ring, alkaline hydrolysis (saponification) is the recommended method, offering high yields under mild conditions. The provided protocols and troubleshooting guide should enable researchers to perform this reaction efficiently and successfully.
References
- Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. RSC Publishing.
- ChemicalBook. 2-Fluoro-4-nitrobenzoic acid synthesis.
- Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Scite.ai.
- Chemistry LibreTexts. 11.
- ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry.
- Vaia. Problem 40 The following reactivity order h... [FREE SOLUTION].
- ResearchGate.
- Portal AmeliCA.
- Guidechem.
- RSC Publishing.
- Quora.
- Preparation of Methyl Benzo
- Organic Syntheses Procedure. m-NITROBENZOIC ACID.
Sources
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Introduction and Significance
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings, particularly in the fields of medicinal chemistry and materials science.[1][2] Unlike electrophilic aromatic substitution, SNAr involves the displacement of a leaving group by a nucleophile, a process made feasible only when the aromatic ring is sufficiently electron-deficient.[3] This is achieved by the strategic placement of strong electron-withdrawing groups (EWGs) on the ring.[4]
The substrate, Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate , is a highly versatile building block for SNAr chemistry. Its architecture is primed for selective functionalization, making it an asset for constructing complex molecular scaffolds and compound libraries.
Key Structural Features and Their Roles:
-
Fluorine Leaving Group (C2): Fluorine's high electronegativity makes it an excellent leaving group for SNAr reactions. It strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This is a well-established principle in activated SNAr systems.[5]
-
Para-Ester Activating Group (C1): The methyl ester group (-COOCH₃) at the C1 position acts as a powerful activating group. Being para to the site of substitution, its carbonyl moiety effectively delocalizes the negative charge of the intermediate through resonance, thereby stabilizing the transition state and accelerating the reaction.[4]
-
Meta-Nitro Activating Group (C5): The nitro group (-NO₂) is one of the most potent activating groups in SNAr chemistry.[3][4] Although positioned meta to the leaving group in this substrate, it significantly enhances the overall electron-deficient nature of the ring through its strong inductive effect, further facilitating nucleophilic attack.
-
Hydroxy Group Handle (C4): The phenolic hydroxyl group (-OH) at C4 introduces a crucial element of complexity and opportunity. In its protonated form, it has a minor influence. However, upon deprotonation to a phenoxide under basic conditions, it becomes a strong electron-donating group, which could potentially decelerate the SNAr reaction. This duality requires careful consideration of reaction conditions and presents a handle for subsequent chemical modifications.
This guide provides a deep dive into the reaction mechanism, detailed protocols for various nucleophile classes, and expert insights to empower researchers in leveraging this valuable substrate.
The SNAr Mechanism: An In-Depth Look
The SNAr reaction of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate proceeds via the well-established two-step addition-elimination mechanism.[1][6] This process is distinct from SN1 and SN2 reactions and is unique to appropriately activated aromatic systems.[4]
Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the fluorine leaving group (C2). This is typically the rate-determining step.[6] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount to the reaction's success and is greatly enhanced by the electron-withdrawing ester and nitro groups, which delocalize the negative charge.
Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the ring's aromaticity and yields the final substituted product.
Caption: General mechanism of the SNAr reaction.
Safety and Handling
Before beginning any experimental work, a thorough risk assessment is mandatory. Researchers must consult the Safety Data Sheet (SDS) for all reagents used.
-
Solvents: Anhydrous solvents such as DMF and DMSO are commonly used.[2] These are skin and eye irritants and should be handled in a fume hood.
-
Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Potassium carbonate (K₂CO₃) is an irritant. Handle all bases with appropriate care.
Standard Personal Protective Equipment (PPE) is required at all times:
-
Safety goggles with side shields
-
Chemical-resistant gloves (nitrile or neoprene)
-
A flame-resistant lab coat
-
Work should be performed in a well-ventilated chemical fume hood.[8][9]
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate with common nucleophile classes. Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Caption: A generalized workflow for SNAr experiments.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Pyrrolidine)
This protocol describes a general procedure for synthesizing N-substituted derivatives. Amines are typically sufficiently nucleophilic to not require pre-activation with a strong base.
-
Materials:
-
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq)
-
Amine nucleophile (e.g., Pyrrolidine, 1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate and K₂CO₃.
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add the amine nucleophile dropwise at room temperature.
-
Stir the reaction mixture at a temperature between 50-80 °C. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
-
Causality Explained:
-
Base: K₂CO₃ is a mild, heterogeneous base used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.[5]
-
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenol)
This protocol is for synthesizing ether derivatives. It requires the use of a strong base to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile.
-
Materials:
-
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol or phenol and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in a minimal amount of anhydrous THF.
-
Transfer the substrate solution to the nucleophile mixture via cannula at 0 °C.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool to 0 °C and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with EtOAc, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality Explained:
-
Strong Base: NaH is a non-nucleophilic strong base required to deprotonate the weakly acidic alcohol/phenol, which is not nucleophilic enough on its own.[2]
-
Stoichiometry: Excess nucleophile and base are used to ensure the reaction goes to completion and to account for any potential side reaction with the substrate's C4-OH group. For substrates with acidic protons, careful control of base equivalents is critical.
-
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details the synthesis of thioether derivatives. Thiolates are excellent nucleophiles for SNAr reactions.
-
Materials:
-
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 eq)
-
Thiol nucleophile (e.g., Thiophenol, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thiol and K₂CO₃ (or NaH at 0 °C) to anhydrous DMF.
-
Stir for 20-30 minutes at room temperature to form the thiolate.
-
Add a solution of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in DMF.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary, monitoring by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude material via flash column chromatography.
-
-
Causality Explained:
-
Nucleophilicity: Thiols are more acidic than corresponding alcohols, and their conjugate bases (thiolates) are exceptionally potent, "soft" nucleophiles that react rapidly in SNAr. A milder base like K₂CO₃ is often sufficient for deprotonation.
-
Data Summary and Troubleshooting
Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for SNAr reactions with Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate. Yields are representative and will vary based on the specific nucleophile and optimization.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pyrrolidine | K₂CO₃ | DMF | 60 | 4-8 | 85-95% |
| Aniline | K₂CO₃ | DMSO | 100 | 12-18 | 70-85% |
| Phenol | NaH | THF | 65 (reflux) | 6-12 | 65-80% |
| Methanol | NaH | THF | 65 (reflux) | 8-16 | 60-75% |
| Thiophenol | K₂CO₃ | DMF | 25 | 2-4 | >90% |
| Benzyl Mercaptan | Et₃N | DMF | 40 | 3-6 | 88-96% |
Troubleshooting Guide
-
Low or No Conversion:
-
Cause: Insufficiently reactive nucleophile, presence of water deactivating the base/nucleophile, or temperature too low.
-
Solution: Ensure all reagents and solvents are anhydrous. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Increase the reaction temperature incrementally.
-
-
Formation of Multiple Products:
-
Cause: The substrate's C4-OH group may be deprotonated, leading to side reactions or altering the electronic properties of the ring.
-
Solution: Consider protecting the hydroxyl group (e.g., as a MOM or TBS ether) prior to the SNAr reaction. This adds steps but provides cleaner reactivity. Alternatively, use a non-basic condition if the nucleophile is strong enough (e.g., some amines in a sealed tube at high temperature).
-
-
Difficulty in Purification:
-
Cause: The product and starting material have similar polarities.
-
Solution: Optimize the solvent system for column chromatography (e.g., using a gradient elution of EtOAc in hexanes). If the product is a solid, attempt recrystallization.
-
Conclusion
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is a superb substrate for nucleophilic aromatic substitution, offering a reliable entry point to a diverse range of substituted aromatic compounds. The activating effects of the nitro and ester groups, combined with the excellent fluorine leaving group, ensure high reactivity. By carefully selecting the base, solvent, and temperature, researchers can effectively control the reaction outcome with various N-, O-, and S-centered nucleophiles. The protocols and insights provided herein serve as a comprehensive resource for scientists engaged in pharmaceutical and chemical development.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
-
PMC, National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
PMC, National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. SNAr reaction of 2 with phenols 8a–ca. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... [Link]
-
PMC, National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Capot Chemical. material safety data sheet - Methyl 4-fluoro-3-nitrobenzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: Precision Reduction of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate to Aniline Derivatives
Executive Summary
The reduction of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate to its corresponding aniline, Methyl 5-amino-2-fluoro-4-hydroxybenzoate , represents a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., EGFR, MEK targets). This application note addresses the primary synthetic challenge: preventing hydrodehalogenation (loss of the C-2 fluorine atom) while quantitatively reducing the C-5 nitro group.
We present two validated protocols:
-
Stoichiometric Chemical Reduction (Fe/NH₄Cl): Ideal for gram-scale research, offering high chemoselectivity without specialized pressure equipment.
-
Catalytic Hydrogenation (Raney Nickel): Optimized for scale-up, utilizing kinetic control to favor nitro reduction over aryl-fluoride cleavage.
Strategic Route Analysis & Mechanism
The Chemoselectivity Challenge
Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂, MeOH) are unsuitable for this substrate. Palladium is an excellent catalyst for oxidative addition into Aryl-Halide bonds, leading to rapid hydrodefluorination . The resulting impurity, Methyl 3-amino-4-hydroxybenzoate (defluorinated product), is often inseparable by standard crystallization.
Success Criteria:
-
Nitro Conversion: >98%
-
Fluorine Retention: >99%
-
Ester Stability: No hydrolysis (avoid strong bases).
Pathway Visualization
The following diagram illustrates the competing pathways and the required selectivity control.
Figure 1: Reaction pathway analysis highlighting the critical divergence between the desired amino-fluoro product and the defluorinated impurity.
Protocol A: Iron-Mediated Reduction (Lab Scale)
Recommended for: Batches < 50g, labs without high-pressure hydrogenation safety bunkers. Mechanism: Single Electron Transfer (SET) from Fe(0) surface. This method is thermodynamically unable to cleave the C-F bond under mild conditions.
Materials
-
Substrate: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate in Ethanol/Water (4:1). The concentration should be approximately 0.2 M.
-
Activation: Add Ammonium Chloride and stir for 10 minutes at room temperature to ensure partial dissolution.
-
Addition: Add Iron Powder in a single portion. Note: The reaction mixture will turn dark grey/black.
-
Reaction: Heat the mixture to 70°C (internal temperature) .
-
Self-Validating Check: Within 30 minutes, the grey suspension should transition to a rusty-brown sludge (formation of Iron oxides). TLC (50% EtOAc/Hexane) should show the disappearance of the yellow starting material spot (Rf ~0.6) and the appearance of a fluorescent blue spot (Amine, Rf ~0.3).
-
-
Completion: Stir at 70°C for 2-4 hours. Monitor by HPLC.
-
Workup (Critical Step):
-
While still hot (~50°C), filter the mixture through a Celite pad to remove iron oxides.
-
Wash the cake extensively with hot Ethanol (or Ethyl Acetate) to desorb the product from the iron sludge.
-
Concentrate the filtrate under reduced pressure.[1]
-
Resuspend the residue in Ethyl Acetate and wash with water (to remove residual NH₄Cl).
-
Dry over Na₂SO₄ and concentrate to yield the crude aniline.[2]
-
Protocol B: Catalytic Hydrogenation (Scale-Up)
Recommended for: Batches > 50g, Process Development. Catalyst Choice: Raney Nickel (Ra-Ni) is preferred over Pd/C due to its lower affinity for C-F oxidative addition. Alternatively, Sulfided Platinum on Carbon (Pt/C-S) can be used.
Materials
-
Substrate: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
-
Catalyst: Raney Nickel (aqueous slurry, approx. 10 wt% loading relative to substrate)
-
Solvent: Methanol or THF
-
Hydrogen Source: H₂ gas (balloon or 50 psi)
Step-by-Step Methodology
-
Safety Check: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Loading: Charge the hydrogenation vessel (autoclave or Parr shaker) with the Substrate and Methanol .
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Rinse the addition funnel with solvent.
-
Purge: Cycle Nitrogen/Vacuum 3 times, then Hydrogen/Vacuum 3 times.
-
Reaction: Pressurize to 3-5 bar (40-70 psi) H₂. Stir vigorously at Room Temperature (20-25°C) .
-
Process Control: Do not heat initially. Higher temperatures increase the risk of defluorination. Only heat to 40°C if reaction stalls after 4 hours.
-
-
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases.
-
Workup:
Process Validation & Quality Control
Analytical Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm and 210 nm.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Relative Retention Time (RRT) | Spectral Feature |
| Starting Material (Nitro) | 1.00 | UV max ~260-270 nm |
| Product (Aniline) | 0.65 - 0.75 | Shift to lower wavelength; Fluorescent |
| Des-Fluoro Impurity | 0.60 - 0.70 | Mass Spec: M-18 (loss of F, gain of H) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or insufficient agitation. | Increase stirring rate (mass transfer limited). Add 10% more catalyst. |
| Defluorination (>1%) | Reaction temperature too high or wrong catalyst. | Switch to Protocol A (Fe/NH₄Cl). If using H₂, lower Temp to 10°C or use Sulfided Pt/C. |
| Low Yield (Workup) | Product trapped in Iron sludge (Protocol A). | The amino-phenol product is amphoteric and sticky. Wash filter cake with hot EtOAc or MeOH. |
Workflow Visualization
Figure 2: Critical workup workflow for Iron-mediated reduction, emphasizing product recovery from the metal sludge.
References
-
Selective Reduction of Nitroarenes
-
Iron-Mediated Reduction Protocols
- Title: "Reduction of Nitrobenzoic Acid Derivatives using Iron/Acetic Acid or Iron/Ammonium Chloride."
-
Source: Patent WO2014149164 (Example 4).[2]
- URL
-
Catalytic Hydrogenation of Fluoro-Nitro Aromatics
-
Title: "Process for preparing 2-fluoro-5-nitroaniline (and derivatives) via selective reduction."[13]
- Source: European P
- URL
-
-
Properties of Methyl 2-amino-4-fluoro-5-hydroxybenzoate
- Title: "Methyl 2-amino-4-fluoro-5-hydroxybenzo
- Source: PubChem CID 56924399.
-
URL:[Link]
Sources
- 1. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate [myskinrecipes.com]
- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. engr.psu.edu [engr.psu.edu]
- 11. 2-(4-Fluoro-5-methyl-2-nitrophenoxy)aniline | C13H11FN2O3 | CID 103594292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield in the nitration of Methyl 2-fluoro-4-hydroxybenzoate
Technical Support Center: Nitration of Methyl 2-fluoro-4-hydroxybenzoate
Ticket ID: NIT-MFHB-001 Topic: Yield Optimization & Troubleshooting for Mononitration Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate . The presence of the electron-donating hydroxyl group (-OH) at position 4 activates the ring, making it susceptible to oxidation ("tarring") and polynitration. Conversely, the methyl ester (-COOMe) and fluorine (-F) exert deactivating and inductive effects that must be balanced to achieve regioselectivity.[1]
The primary challenges with this substrate are oxidative degradation (low yield/black reaction mixture) and regioselectivity (ensuring nitration occurs at C5 rather than C3).
Module 1: Critical Reaction Parameters (The "Why" & "How")
Regioselectivity Logic
-
The Director: The -OH group is the strongest activator and directs ortho/para.
-
The Blockers:
-
Para (C1) is blocked by the ester.
-
Ortho (C3) is sterically crowded, sandwiched between the Fluorine (C2) and Hydroxyl (C4).
-
Ortho (C5) is the least hindered active site.
-
Reagent Selection Strategy
| Method | Reagents | Pros | Cons | Recommendation |
| Standard (Aggressive) | Fast reaction.[1] | High risk of oxidation (tar); Ester hydrolysis risk. | Use only at | |
| Mild (Recommended) | Suppresses oxidation; High regioselectivity.[1] | Slower reaction; Requires workup optimization. | Primary Recommendation | |
| Ultra-Mild | Extremely gentle; Near-zero tar formation.[1] | Difficult to scale; Reagent cost. | Use for <1g scales |
Module 2: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turns black/dark red immediately. What happened?
Diagnosis: Oxidative degradation of the phenol. Root Cause: The phenolic ring is too electron-rich for standard mixed acid at room temperature. The nitric acid is acting as an oxidant rather than a nitrating agent. Solution:
-
Switch Solvent: Move to Glacial Acetic Acid as the solvent. This moderates the activity of the nitronium ion.
-
Temperature Control: Maintain internal temperature between -10°C and 0°C during addition. Do not allow it to rise above 5°C until addition is complete.
Q2: I am losing the methyl ester (forming the carboxylic acid).
Diagnosis: Acid-catalyzed hydrolysis.
Root Cause: Presence of water in the reaction (from aqueous nitric acid) combined with strong acid (
-
Minimize Water: Use fuming nitric acid or dissolve nitrate salts in anhydrous acid.
-
Quench Protocol: Do not let the reaction sit after completion. Pour immediately into crushed ice (not water) to dilute the acid rapidly and keep the temperature low during the quench.
Q3: The yield is low (<40%), but purity is high.
Diagnosis: Incomplete conversion or solubility loss. Root Cause: The nitro group deactivates the ring. If you are using the "Mild" acetic acid method, the reaction may stall. Solution:
-
Stoichiometry: Increase Nitric Acid equivalents to 1.1 - 1.2 eq .
-
Time: Allow the reaction to warm to Room Temperature (20-25°C) only after the addition is complete and stir for 1-2 hours. Monitor via TLC/HPLC.
Module 3: Optimized Experimental Protocol
Method: Nitration via Nitric Acid in Glacial Acetic Acid (Recommended for Yield & Purity)[1]
Reagents:
-
Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)[1]
-
Nitric Acid (70% or fuming) (1.1 eq)[1]
-
Glacial Acetic Acid (Volume: 5-10 mL per gram of substrate)[1]
Step-by-Step:
-
Dissolution: Charge the flask with Methyl 2-fluoro-4-hydroxybenzoate and Glacial Acetic Acid. Stir until fully dissolved.
-
Cooling: Place the flask in an ice/salt bath. Cool internal temperature to 0°C .
-
Preparation of Nitrating Agent: In a separate vessel, mix the Nitric Acid with a small volume of Glacial Acetic Acid (1:1 ratio).
-
Addition: Add the Nitric Acid solution dropwise to the substrate.[2] CRITICAL: Maintain internal temperature
. -
Reaction:
-
Stir at 0°C for 30 minutes.
-
Remove ice bath and allow to warm to 20°C. Stir for 1-2 hours.
-
Checkpoint: Check TLC (Solvent: 30% EtOAc/Hexane). Product should be less polar than starting material.
-
-
Workup:
-
Pour reaction mixture into a beaker of crushed ice/water (approx. 5x reaction volume).
-
Stir vigorously. The product should precipitate as a yellow/off-white solid.
-
Wash: Wash cake with cold water (3x) to remove acid, then cold hexanes (1x) to remove non-polar impurities.[1]
-
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
Module 4: Diagnostic Workflow
Figure 1: Decision tree for troubleshooting nitration failures based on crude product analysis.
References
-
Mondal, M., et al. (2017).[7] Yttrium Nitrate mediated Nitration of Phenols at room temperature in Glacial Acetic acid. ResearchGate. Link
-
Org. Synth. (1928). Nitration of Methyl Benzoate (General Procedure for Deactivated Rings). Organic Syntheses, Coll. Vol. 1, p.372. Link[1]
-
BenchChem Technical Support . (2025). Improving Yield in Phenol Nitration & Tar Elimination. BenchChem. Link[1]
-
Harvey, E. A., et al. (1970). Nitration process for phenolic compounds. US Patent 3,519,693. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]
- 3. webassign.net [webassign.net]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Purification methods for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate by recrystallization
Case ID: PUR-2F4H5N-XZ9 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
User Query: Optimization of recrystallization protocols for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (an intermediate in the synthesis of EGFR inhibitors like Afatinib).
Technical Context: This compound presents a specific purification challenge due to the competing directing effects during nitration. The starting material (Methyl 2-fluoro-4-hydroxybenzoate) contains a strong activator (-OH) and a deactivator (-F). While the 5-position is sterically and electronically favored, the 3-nitro regioisomer is a common impurity. Furthermore, the phenolic hydroxyl group increases acidity and polarity compared to non-hydroxy benzoates, necessitating careful solvent selection to prevent oiling out.
Target Specification:
-
Appearance: Yellow to orange crystalline solid.
-
Purity Goal: >98.5% (HPLC).
-
Critical Impurity to Remove: Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate (Regioisomer).
The "Golden" Protocol: Recrystallization SOP
This protocol is designed for the purification of crude material obtained from standard nitration (HNO₃/H₂SO₄) workups.
Solvent System: Methanol (Primary) or Ethanol/Water (Alternative).
Phase A: Preparation & Dissolution
-
Charge: Place the crude, dried yellow solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Methanol (MeOH) at a ratio of 5-7 mL per gram of crude solid.
-
Note: If the material is highly impure or dark, consider adding activated carbon (5 wt%) at this stage.
-
-
Heating: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Checkpoint: The solid should dissolve completely. If undissolved solids remain after 10 minutes of reflux, add more MeOH in 0.5 mL/g increments. Do not exceed 10 mL/g.
-
Phase B: Hot Filtration (Critical for Clarity)
-
Filtration: While keeping the solution near boiling, filter through a pre-warmed Buchner funnel (or a glass frit) to remove mechanical impurities or charcoal.
-
Why: Cooling during filtration causes premature precipitation (crusting) on the filter paper, leading to yield loss.
-
Phase C: Nucleation & Growth
-
Slow Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Cover with foil (nitro compounds can be light-sensitive). Allow to cool to room temperature (20-25°C) undisturbed over 2-3 hours.
-
Mechanism:[1] Rapid cooling traps the 3-nitro isomer inside the crystal lattice. Slow cooling allows the thermodynamically stable 5-nitro crystal to exclude impurities.
-
-
Cryogenic Step: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Phase D: Isolation
-
Collection: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with ice-cold Methanol (2 x 1 mL/g).
-
Warning: Do not use room temperature solvent for washing; the phenolic ester is moderately soluble and yield will plummet.
-
-
Drying: Dry in a vacuum oven at 45°C for 6-12 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid separates before crystals form) | Solvent is too polar (if water used) or temp dropped too fast. | Re-heat to reflux. Add a "seed crystal" of pure product at 50°C. Cool very slowly (wrap flask in a towel). |
| Low Yield (<50%) | Solubility in mother liquor is too high. | Concentrate the mother liquor by 50% on a rotovap and collect a "second crop" (check purity of crop 2 carefully). |
| Regioisomer Persistence (NMR shows isomer) | Isomer co-crystallized. | Recrystallization 2.0: Switch solvent. Use Ethyl Acetate/Hexane (1:3) . Dissolve in min. hot EtOAc, then add hot Hexane until cloudy. |
| Dark Orange/Red Color | Phenolic oxidation or polynitrated byproducts. | Perform a "slurry wash" with cold diethyl ether before recrystallization to remove surface tars. |
Advanced FAQ: The "Why" Behind the Chemistry
Q: Why do we prefer Methanol over Ethyl Acetate for the primary purification? A: The target molecule has a phenolic hydroxyl group (-OH) and a nitro group (-NO₂). These groups can form hydrogen bonds. Methanol (a protic solvent) interacts well with these groups at high temperatures to dissolve the compound but, upon cooling, the high lattice energy of the para-substituted-like structure (5-nitro vs 4-hydroxy) drives crystallization. Ethyl Acetate is often "too good" a solvent, keeping the product in solution and lowering recovery rates.
Q: Can I use water as an anti-solvent? A: Yes, but with caution. Adding water to a hot alcoholic solution of this compound can trigger "oiling out" because the melting point of the hydrated impurity mix drops below the solvent boiling point. If you use water, add it dropwise to the hot solution only until a faint turbidity persists, then reheat to clear before cooling.
Q: Safety alerts for this specific intermediate? A:
-
Explosion Risk: Polynitrated byproducts (dinitros) are possible if nitration temp was uncontrolled. These are shock-sensitive. Do not scrape dry filter cakes vigorously if the color is unusually dark.
-
Skin Sensitization: As an Afatinib intermediate, it shares structural motifs with potent kinase inhibitors. Treat as a potential sensitizer/cytotoxin.
Visual Workflows
Figure 1: Purification Logic Flow
Caption: Step-by-step workflow for the recrystallization of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, highlighting impurity rejection into the mother liquor.
Figure 2: Solubility & Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on the polarity of the hydroxy-nitro-benzoate moiety.
References
-
Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 3, p. 59 (1923). Methyl m-nitrobenzoate. (Provides the foundational method for nitrating and purifying methyl benzoates via methanol recrystallization). [Link]
- Boehringer Ingelheim International GmbH.Process for the preparation of Afatinib. US Patent 2016/0083373 A1.
-
Mori, M. et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.[2] Molbank 2022, M1492.[2] (Discusses solubility and crystallization behavior of structurally similar fluoro-nitro-benzoate derivatives). [Link][2][3][4]
-
PubChem Compound Summary. Afatinib. (Verifies the structural context of the intermediate in the drug pathway). [Link]
Sources
Solving solubility issues of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate in water
A Guide to Solving Aqueous Solubility Challenges for Researchers
Welcome to the technical support center for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's aqueous solubility. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and extensive field experience to provide you with robust, reliable solutions for your experimental needs.
Frequently Asked Questions (FAQs)
FAQ 1: What are the structural features of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate that contribute to its poor water solubility?
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate (MW: 199.14 g/mol ) possesses several functional groups that dictate its solubility profile.[1][2] The benzene ring, a methyl ester group, and a nitro group are all largely hydrophobic, which limits interaction with polar water molecules. While the hydroxyl (-OH) group can form hydrogen bonds, its contribution is offset by the rest of the molecule's non-polar nature. The key to improving its solubility lies in targeting its ionizable phenolic hydroxyl group.
FAQ 2: I need to prepare a stock solution. What is the best starting point?
For a compound with low aqueous solubility, the standard best practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a powerful and common choice for this purpose as it can dissolve a wide range of polar and non-polar compounds.[4]
Core Protocol: Preparing a 100 mM DMSO Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh out 19.91 mg of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate. For accuracy, it is often better to weigh a slightly different amount (e.g., 20.10 mg) and calculate the exact concentration afterward.[5]
-
Solvent Addition: Place the weighed compound into a 1 mL volumetric flask. Add approximately 0.7-0.8 mL of high-purity DMSO.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Volume Adjustment: Carefully add DMSO to the 1 mL mark on the volumetric flask.[5]
-
Mixing & Storage: Cap and invert the flask several times to ensure a homogenous solution. Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]
FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what can I do?
This is a classic solubility problem. While the compound is soluble in DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment. The water content becomes too high for the compound to remain dissolved, causing it to "crash out" or precipitate. This is especially common when the final DMSO concentration in the assay is low (<1-2%).
Initial Troubleshooting Steps:
-
Lower the Working Concentration: The simplest solution may be to test the compound at a lower final concentration.
-
Increase Final DMSO%: Determine if your assay can tolerate a higher final concentration of DMSO (e.g., 2%, 5%, or even 10%). However, be aware that DMSO can affect protein structure and function at higher concentrations.[7][8][9]
-
Systematic Approach: If simple adjustments fail, a more systematic approach to formulation is required, as detailed in the guides below.
Troubleshooting Guide 1: pH-Mediated Solubilization
Question: Can I improve solubility by adjusting the pH of my aqueous buffer?
Answer: Yes, this is the most effective strategy for this specific molecule. The phenolic hydroxyl group on Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is weakly acidic. By raising the pH of the buffer above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in water.[][11][12]
Caption: pH-dependent equilibrium of an ionizable compound.
Experimental Protocol: Determining an Optimal pH
-
Prepare Buffers: Make a series of buffers with identical ionic strength but varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Spike Compound: Add a small, precise volume of your high-concentration DMSO stock to each buffer to a final nominal concentration that is slightly above your expected working concentration. Keep the final DMSO percentage constant and low (e.g., 1%).
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for 1-2 hours at room temperature.
-
Observe: Visually inspect for precipitation. A simple nephelometry measurement (light scattering) can quantify the amount of undissolved particulate.
-
Select pH: Choose the lowest pH that maintains complete solubility for your desired final concentration. Using an excessively high pH should be avoided as it may cause hydrolysis of the methyl ester group (see Stability section).
Troubleshooting Guide 2: Utilizing Co-solvents
Question: If pH adjustment is insufficient or not possible for my experiment, what other options do I have?
Answer: Using a water-miscible organic solvent as a "co-solvent" in your final aqueous solution is a common and effective strategy.[13][14] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[15][16][17]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. (%) | Pros | Cons |
| DMSO | 1 - 10% | Excellent solubilizing power. | Can denature proteins at >5-10%; may interfere with some enzyme assays.[7][9] |
| Ethanol | 1 - 10% | Less harsh on proteins than DMSO; volatile. | Can also affect protein stability; may have specific effects on cellular assays. |
| Polyethylene Glycol (PEG 400) | 5 - 20% | Generally low toxicity; good solubilizer. | Increases viscosity; may interfere with some detection methods. |
| Propylene Glycol | 5 - 20% | Good safety profile. | Can be viscous; solubility enhancement may be less than DMSO.[16] |
Workflow for Co-solvent Screening
Caption: Systematic workflow for screening co-solvents.
Troubleshooting Guide 3: Advanced Solubilization Agents
Question: My compound is still not soluble enough, even with pH adjustment and co-solvents. What are the next-level options?
Answer: For extremely challenging compounds, surfactants and cyclodextrins offer powerful mechanisms to enhance aqueous solubility.
A. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[18][19] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the bulk water and creating a stable solution.[20][21]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are widely used in pharmaceutical formulations due to their effectiveness and low toxicity.[18]
-
Considerations: Surfactants can interfere with biological assays, particularly those involving proteins or membranes. Always run a "vehicle control" with the surfactant alone to check for assay interference.
Caption: Drug encapsulation within a surfactant micelle.
B. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[22] They can trap a poorly soluble "guest" molecule within this cavity, forming a water-soluble "inclusion complex".[23][24][25]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[22][26]
-
Considerations: The fit between the cyclodextrin cavity and the drug molecule is crucial. Screening different types of cyclodextrins may be necessary.
Application Note: Impact on Biological Assays
Question: I've successfully solubilized my compound. Are there any downstream implications for my protein-ligand binding assay?
Answer: Absolutely. The method you choose to solubilize your compound can directly impact assay results.
-
DMSO: High concentrations of DMSO (>5%) can cause subtle to significant changes in protein conformation, potentially altering binding affinities.[4][7] Some studies show DMSO can destabilize certain proteins while protecting others.[8][9] It is critical to keep the final DMSO concentration consistent across all wells, including controls.
-
pH: If your target protein's stability or activity is sensitive to pH, ensure the final pH of the assay is compatible with both compound solubility and protein function.
-
Surfactants: Surfactants can denature proteins or interfere with binding non-specifically. They may also generate false positives in assays that use fluorescence by causing light scattering.[27]
-
Assay Controls are Key: Always include a "vehicle control" (buffer + solubilizing agent, without the compound) in your experiment. This helps you subtract any background signal or non-specific effects caused by your formulation.[28][29]
Stability Considerations
Question: Will my compound be stable in the aqueous buffer during my experiment?
Answer: This is a critical consideration. Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate contains a methyl ester functional group, which is susceptible to hydrolysis, especially under basic (alkaline) conditions.[30][31][32]
-
Alkaline Hydrolysis (Saponification): At high pH (e.g., pH > 8-9), the ester can be irreversibly hydrolyzed to a carboxylate salt and methanol.[30][33] This reaction goes to completion and would mean you are no longer testing your original compound.[33]
-
Recommendation: When using pH adjustment, aim for the lowest pH that provides adequate solubility to minimize the risk of hydrolysis during the course of your experiment. If long incubation times at basic pH are required, you should analytically verify the stability of the compound under those conditions (e.g., using HPLC).
References
- Yasmainea Hyda. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Department of Pharmaceutics, Alexandria University, Alexandria, Egypt.
-
Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583. Available at: [Link]
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16. Available at: [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Fülöp, F., et al. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Molecules, 26(21), 6670. Available at: [Link]
-
CD Formulation. (n.d.). Cyclodextrins. CD Formulation. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Unknown Author. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available at: [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. Available at: [Link]
-
Thermott. (n.d.). Troubleshooting. Thermott. Available at: [Link]
-
Ahad, H. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Homework.Study.com. (n.d.). What is the impact of dimethyl sulfoxide (DMSO) on the structure of proteins?. Study.com. Available at: [Link]
-
Singh, G., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. Available at: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 19-27. Available at: [Link]
-
Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 4(2), 53-58. Available at: [Link]
-
Ashton, L., et al. (2013). Selective DMSO-induced conformational changes in proteins from Raman optical activity. Analyst, 138(19), 5747-5753. Available at: [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(19), 10346-10353. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. ACS Publications. Available at: [Link]
-
Nick Oswald. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]
-
Mallamace, F., et al. (2012). Denaturation and Preservation of Globular Proteins: The Role of DMSO. The Journal of Physical Chemistry B, 116(14), 4346-4353. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. PubChem. Available at: [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]
-
Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
Megan Mayer. (2021). Making stock solutions - how and why. YouTube. Available at: [Link]
-
Ferrovial. (2026). pH adjustment: Significance and symbolism. Ferrovial. Available at: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. ResearchGate. Available at: [Link]
-
PharmD, M. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]
-
Dai, Y., et al. (2019). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules, 24(17), 3143. Available at: [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis. Available at: [Link]
-
Orenda Technologies. (2026). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Orenda Technologies. Available at: [Link]
-
dos Santos, C. A., et al. (2022). Recent Advances in Whey Protein Films Incorporated with Phenolic Compounds: A Review. Polymers, 14(19), 4057. Available at: [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]
Sources
- 1. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-fluoro-5-nitrobenzoate 2965-22-2 [sigmaaldrich.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. homework.study.com [homework.study.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. m.youtube.com [m.youtube.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins - CD Formulation [formulationbio.com]
- 24. australiansciencejournals.com [australiansciencejournals.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Troubleshooting - Thermott [thermott.com]
- 28. swordbio.com [swordbio.com]
- 29. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 30. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. chemguide.co.uk [chemguide.co.uk]
Preventing side reactions during reduction of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Ticket ID: #NR-502-FHE Subject: Reduction of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
User Query: "How do I reduce the nitro group on Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate to an aniline without losing the fluorine atom or hydrolyzing the methyl ester?"
Substrate Analysis: The substrate is a densely functionalized aromatic scaffold. Successful reduction requires navigating three competing risks driven by its functional groups:
| Functional Group | Risk Factor | Potential Side Reaction |
| Nitro ( | Target | Incomplete reduction to hydroxylamine ( |
| Fluorine ( | High | Hydrodefluorination (Hydrogenolysis): Standard Pd/C hydrogenation often cleaves the C-F bond, yielding the des-fluoro product. |
| Methyl Ester ( | Medium | Hydrolysis: Acidic or basic aqueous conditions (e.g., Fe/HCl) can convert the ester to a carboxylic acid. |
| Phenol ( | Medium | Oxidation: The resulting product is an aminophenol, which is highly prone to air oxidation (turning tar-black) during workup. |
Method A: Catalytic Hydrogenation (Scalable & Clean)
Recommended for: Scale-up (>10g) and GMP environments.
The Problem: The "Palladium Trap"
Using standard Palladium on Carbon (Pd/C) is the most common error. Pd is an excellent catalyst for hydrogenolysis. In the presence of hydrogen gas, Pd/C will readily insert into the C-F bond, replacing the fluorine with hydrogen.
The Solution: Sulfided Platinum (Pt/C-S)
To prevent defluorination, you must use a "poisoned" catalyst. Sulfided Platinum on Carbon (Pt/C-S) is the industry standard for reducing nitroarenes containing halogens. The sulfur modifies the active sites, dramatically reducing their affinity for the C-halogen bond while retaining activity for the nitro group.
Protocol 1: Hydrogenation with Pt/C(S)
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 5% Pt/C (sulfided), 2–5 wt% loading relative to substrate.
-
Solvent: Methanol or Ethyl Acetate (THF if solubility is poor).
-
Hydrogen Source:
balloon (1 atm) or reactor (3–5 bar).
Step-by-Step:
-
Dissolution: Dissolve the substrate in Methanol (10 volumes). Note: If the phenol moiety causes solubility issues, add 1.0 equiv of acetic acid to ensure the phenol remains protonated and soluble.
-
Inerting: Purge the vessel with Nitrogen (
) for 15 minutes. -
Catalyst Addition: Carefully add the sulfided Pt/C catalyst. Safety: Do not add dry catalyst to flammable solvents; wet it with water first.
-
Hydrogenation: Switch to Hydrogen (
) atmosphere. Stir vigorously at Room Temperature (20–25°C).-
Tip: Do not heat initially. Higher temperatures increase the risk of defluorination even with poisoned catalysts.
-
-
Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the nitro peak.
-
Workup: Filter through a Celite pad under an inert atmosphere (Nitrogen blanket) to prevent the aminophenol product from oxidizing.
Method B: Dissolving Metal Reduction (Robust & Low Cost)
Recommended for: Lab scale (<10g) or if high-pressure equipment is unavailable.
The Problem: Ester Hydrolysis
Classic Béchamp reduction (Iron/HCl) or Tin Chloride (
The Solution: Iron/Ammonium Chloride ( )
Using Ammonium Chloride (
Protocol 2: Fe/NH4Cl Reduction
Reagents:
-
Substrate: 1.0 equiv
-
Iron Powder: 5.0 equiv (Fine mesh, <325 mesh preferred).
-
Ammonium Chloride: 5.0 equiv.
Step-by-Step:
-
Suspension: In a round-bottom flask, mix the substrate, Ethanol, and Water.
-
Activation: Add the Ammonium Chloride and Iron powder.
-
Reaction: Heat to reflux (approx. 70-80°C) with vigorous mechanical stirring.
-
Critical: Magnetic stirring often fails as the iron powder clumps. Use an overhead mechanical stirrer for consistent surface contact.
-
-
Timeline: Reaction typically completes in 1–4 hours.
-
Filtration (The "Hot" Step): Filter the mixture while hot through a Celite pad. The product may precipitate if the solution cools with the iron sludge. Wash the cake with hot Ethyl Acetate.
-
Separation: The filtrate will separate into organic and aqueous layers. Wash the organic layer with brine, dry over
, and concentrate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Troubleshooting Workflow (Visualized)
Decision Matrix: Selecting the Right Method
Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.
Mechanism & Side Reaction Map
Caption: Pathway analysis showing the target reaction versus common side reactions caused by improper reagent selection.
Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel instead of Sulfided Platinum? A: Yes, Raney Nickel is generally safer than Pd/C regarding defluorination, but it is not as selective as sulfided Pt/C. If you use Raney Nickel, keep the temperature strictly below 30°C and monitor closely. Raney Nickel is also pyrophoric, requiring stricter safety handling than Pt/C(S).
Q2: My product turned black during rotary evaporation. What happened? A: You likely experienced oxidative degradation. Aminophenols (your product) are easily oxidized to quinone imines by atmospheric oxygen.
-
Fix: Add a pinch of Sodium Metabisulfite (
) or Ascorbic Acid to the workup solution as an antioxidant. Perform evaporation under a strict nitrogen backfill.
Q3: The Fe/NH4Cl reaction is stuck at 50% conversion after 6 hours. A: This is usually a surface area issue. Iron powder oxidizes and passivates over time.
-
Fix: Add a fresh portion of iron powder (1–2 equiv) and increase mechanical stirring speed. Ensure you are using Ethanol/Water (not anhydrous ethanol), as water is required for the electron transfer mechanism.
Q4: Can I use Sodium Dithionite (
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe).[1][4][5]
-
Sigma-Aldrich. (2025). Platinum, sulfided, on carbon - Product Specification.
-
Ramadas, K., & Srinivasan, N. (1992).[4] Synthetic Communications, 22(22), 3189–3195.[4] (Protocol for Fe/NH4Cl reduction).
Sources
Technical Support Center: Optimizing Esterification of 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the esterification of 2-fluoro-4-hydroxy-5-nitrobenzoic acid. This substrate presents unique challenges due to its multifunctional nature. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the esterification of this specific, electronically-modified benzoic acid derivative.
Q1: My esterification reaction is resulting in a very low yield or failing completely. What are the primary causes?
A1: Low yields with this substrate typically stem from one of three core issues: interference from the unprotected phenolic hydroxyl group, suboptimal reaction conditions for an equilibrium-driven process, or the choice of an inappropriate esterification method.
-
Interference from the Phenolic -OH Group: The hydroxyl group at the 4-position is phenolic and thus acidic.[1] It can compete with the carboxylic acid for reagents, especially in base-catalyzed reactions or reactions involving highly reactive intermediates. More critically, under many conditions, it can remain deprotonated and increase the solubility of the starting material in aqueous workup phases, leading to product loss.
-
Equilibrium Limitations (Fischer Esterification): If you are using a classic Fischer esterification (acid catalyst and alcohol), the reaction is reversible. The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[2][3] Without actively removing water, yields will be inherently limited.[2]
-
Steric and Electronic Hindrance: While the fluoro and nitro groups are electron-withdrawing and activate the carboxylic acid, the ortho-fluoro group can introduce some steric hindrance that may slow down the reaction compared to an unsubstituted benzoic acid.
Q2: The phenolic hydroxyl group seems to be the main problem. Do I need to protect it before esterification?
A2: Yes, in most cases, protecting the phenolic hydroxyl group is the most robust strategy for achieving high yields and simplifying purification. The choice of protecting group is critical and must be orthogonal to the esterification and deprotection conditions.
The phenol's acidity makes it reactive with bases and some nucleophiles.[1] Protecting it prevents unwanted side reactions and ensures that the esterification occurs exclusively at the carboxylic acid.
Recommended Protecting Group Strategy:
A methyl ether is an excellent choice for this substrate. It is stable under both the acidic conditions of Fischer esterification and the mild, neutral conditions of coupling-agent-mediated methods like the Steglich esterification.
-
Why a Methyl Ether? It is highly resistant to the conditions required for ester formation and can be cleaved later under specific conditions (e.g., using strong Lewis acids like BBr₃) that typically do not affect the newly formed ester. Ether protecting groups are generally resistant to bases and weak electrophiles.[1]
-
Protecting Groups to Avoid:
-
Silyl ethers (e.g., TBDMS): While common, they can be labile under the strongly acidic conditions of a Fischer esterification.[4]
-
Ester-based protecting groups (e.g., Acetate): These are not suitable as they would likely be cleaved during the esterification of the carboxylic acid or during the final ester saponification if that were a subsequent step.[5]
-
Q3: Which esterification method is best suited for 2-fluoro-4-hydroxy-5-nitrobenzoic acid?
A3: The optimal method depends on your scale, sensitivity of your alcohol, and whether you choose to protect the phenolic group. Below is a comparison of recommended methods.
| Method | Reagents & Conditions | Pros | Cons |
| Fischer Esterification | Excess Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH), Heat.[3][6] | Inexpensive, scalable, simple reagents. | Equilibrium-limited, requires water removal, harsh conditions can lead to side reactions like sulfonation.[7][8] Not suitable for sensitive or tertiary alcohols.[6] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol, Anhydrous Aprotic Solvent (DCM, THF), Room Temp.[9][10] | Mild conditions, high yields, suitable for sensitive/hindered substrates.[9][10][11] | Reagents are more expensive, produces urea byproduct (DCU/EDU) that must be filtered off.[9] Requires anhydrous conditions.[12] |
| Thionyl Chloride (SOCl₂) Activation | 1. SOCl₂ (reflux) 2. Alcohol + Base (e.g., Pyridine) | High yielding, reaction goes to completion. | SOCl₂ is corrosive and moisture-sensitive; generates HCl and SO₂ gas. Requires a two-step, one-pot procedure. |
Senior Scientist Recommendation: For the highest and most reliable yield, especially with valuable or complex alcohols, the Steglich esterification on the phenol-protected starting material is the superior choice. Its mild conditions prevent degradation and side reactions. For larger-scale synthesis where cost is a factor, a well-optimized Fischer esterification with azeotropic water removal (using a Dean-Stark apparatus) is a viable alternative.[6]
Q4: I'm observing a dark, tarry reaction mixture, especially when using sulfuric acid. What's happening?
A4: This is likely due to charring or side reactions caused by the strong acid catalyst at elevated temperatures. Concentrated sulfuric acid is a potent dehydrating and oxidizing agent.
-
Sulfonation: The electron-rich aromatic ring (despite deactivating groups) can undergo sulfonation in the presence of hot, concentrated H₂SO₄.[7]
-
Oxidation/Decomposition: The nitro group, combined with the strong acid and heat, can promote oxidative decomposition of the organic material, leading to charring.[7]
Solutions:
-
Switch to a Milder Catalyst: Use p-Toluenesulfonic acid (p-TsOH) instead of sulfuric acid. It is a solid, easier to handle, and generally less prone to causing charring.[2][7]
-
Lower the Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate.
-
Use a Co-solvent: Performing the reaction in a non-polar solvent like toluene allows for azeotropic removal of water at a controlled temperature using a Dean-Stark trap, preventing the need for excessively high temperatures.[13]
Q5: How should I purify the final ester product effectively?
A5: Proper workup and purification are crucial. The exact procedure depends on the reaction method used.
General Purification Workflow:
-
Quench and Partition: After the reaction is complete, cool the mixture and pour it into a separatory funnel with an organic solvent (e.g., ethyl acetate) and water or ice water.[7]
-
Aqueous Washes:
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid catalyst and, more importantly, deprotonate and extract any unreacted carboxylic acid starting material into the aqueous layer.[12]
-
Wash with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water from the organic layer.[12]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product will likely require purification by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point for elution.
Troubleshooting Workflow
If you are experiencing low yields, follow this decision-making process to diagnose and solve the issue.
Caption: Troubleshooting workflow for low esterification yield.
Experimental Protocols
Protocol 1: Steglich Esterification (Recommended Method, Phenol Protected)
This protocol assumes the starting material is 2-fluoro-4-methoxy-5-nitrobenzoic acid .
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluoro-4-methoxy-5-nitrobenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the desired alcohol (1.1 eq.), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.), and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.). Note: EDC can be used as a more water-soluble alternative to DCC.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[9] Filter the reaction mixture through a pad of Celite to remove the DCU, washing with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification with Dean-Stark Trap (Phenol Unprotected)
This method is higher risk but avoids a protection step.
-
Setup: To a round-bottom flask, add 2-fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq.), the desired alcohol (at least 5-10 eq.), and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05-0.1 eq.). Add toluene as a co-solvent.
-
Apparatus: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium toward the ester product.[6][13]
-
Monitoring: Continue reflux until no more water is collected in the trap or TLC analysis shows consumption of the starting material.
-
Workup:
-
Cool the reaction mixture and remove the excess alcohol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash carefully with saturated aqueous NaHCO₃. Caution: The unprotected phenolic product may have some solubility in the basic wash. Perform this step quickly and with cold solutions to minimize product loss.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
References
-
Scientific Research Publishing. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
MDPI. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
-
ACS Publications. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Retrieved from [Link]
-
ACS Publications. (n.d.). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
-
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- patents.google.com. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
-
DergiPark. (2020). nitro-ester-amid_simple. Retrieved from [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
Case ID: REGIO-SEP-05 Subject: Separation of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate from Regioisomers Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Problem Analysis
The Challenge: Synthesizing Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate typically involves the nitration of Methyl 2-fluoro-4-hydroxybenzoate. The directing effects of the substituents create a competitive landscape:
-
Hydroxyl (-OH) at C4: Strongly activating, directs ortho to positions C3 and C5 .
-
Fluorine (-F) at C2: Weakly deactivating but ortho/para directing. It directs to C3 (ortho) and C5 (para).
-
Ester (-COOMe) at C1: Deactivating, directs meta to C3 and C5 .
Result: All directing groups synergistically activate positions 3 and 5. Consequently, the crude reaction mixture inevitably contains the target 5-nitro isomer and the problematic 3-nitro impurity .
Separation Logic: The separation relies on the subtle difference in Intramolecular Hydrogen Bonding (IMHB) and Steric Hindrance .
-
3-Nitro Isomer: The nitro group is flanked by -F and -OH. The small atomic radius of Fluorine allows for a planar conformation, facilitating a strong IMHB between the -OH and the nitro oxygen. This "pseudo-ring" formation reduces polarity.
-
5-Nitro Isomer (Target): The nitro group is flanked by -OH and the bulky Methyl Ester. Steric repulsion between the nitro group and the ester carbonyl can twist the nitro group out of planarity. This weakens the IMHB, making the phenolic proton more accessible and the molecule slightly more polar.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: How do I quickly identify which isomer is which on my TLC plate?
A: On a standard Silica Gel TLC plate (developed in 20-30% Ethyl Acetate in Hexanes):
-
Higher
(Top Spot): Likely the 3-nitro isomer . The strong intramolecular hydrogen bond hides the polar -OH group, making the molecule "look" non-polar to the silica. -
Lower
(Bottom Spot): Likely the 5-nitro isomer (Target) . The steric clash with the ester weakens the H-bond, increasing interaction with the polar silica stationary phase. -
Visual Cue: Ortho-nitrophenols are often bright yellow. If one spot is significantly more yellow/orange, it indicates better conjugation (planarity), often associated with the 3-nitro isomer.
Q2: My HPLC peaks are co-eluting. How do I improve resolution?
A: Standard C18 columns often struggle with structural isomers driven by H-bonding.
-
Switch Stationary Phase: Use a Phenyl-Hexyl or Biphenyl column. These phases utilize
interactions. The electron-deficient nitro rings interact differently based on the steric twisting caused by the adjacent ester in the 5-nitro isomer. -
Modify Mobile Phase: Add 0.1% Formic Acid . Acidifying the mobile phase suppresses the ionization of the phenolic -OH (
for nitrophenols), ensuring the analytes remain neutral and interact fully with the stationary phase.
Q3: Can I use acid/base extraction to separate them?
A: It is difficult but possible for enrichment.
-
Theory: The 5-nitro isomer, with the electron-withdrawing nitro group adjacent to the ester, may have a slightly lower
(more acidic) than the 3-nitro isomer. -
Protocol: Dissolve the mixture in DCM. Wash with a weak base (e.g., saturated
). The more acidic isomer (potentially the 5-nitro) may preferentially partition into the aqueous layer. Note: This requires precise pH control and is best used as a pre-purification step.
Experimental Protocols
Protocol A: Flash Column Chromatography (Primary Method)
Objective: High-purity separation (>98%) of the 5-nitro target.
| Parameter | Specification | Reasoning |
| Stationary Phase | Silica Gel (40–63 µm) | Separates based on the polarity difference caused by H-bonding strength. |
| Mobile Phase A | Toluene | Aromatic solvent interacts with nitro groups; provides better selectivity than Hexane. |
| Mobile Phase B | Ethyl Acetate | Polar modifier. |
| Gradient | 0% to 10% B over 10 CVs | Shallow gradient is critical. Isomers have very similar |
| Loading | Solid load on Celite | Prevents band broadening common with liquid injection of nitrophenols. |
Step-by-Step:
-
Dissolve crude mixture in minimal DCM/Acetone and adsorb onto Celite (1:2 ratio). Evaporate to dryness.
-
Pack a cartridge with the dry-loaded material.
-
Run the gradient: 100% Toluene for 2 Column Volumes (CV), then ramp to 10% EtOAc/Toluene over 15 CV.
-
Expectation: The 3-nitro isomer elutes first (Yellow band). The 5-nitro target elutes second.
Protocol B: Recrystallization (Scale-Up Method)
Objective: Bulk purification for >5g scale.
Solvent System: Ethanol (95%) or Methanol.
-
Dissolution: Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
Hot Filtration: If insoluble black tar is present, filter while hot through a glass frit.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps the impurity.
-
Seeding: If available, add a seed crystal of the pure 5-nitro isomer at 30°C.
-
Harvest: Filter the crystals.
-
Note: The 3-nitro isomer (more soluble due to "greasier" nature from strong H-bonding) tends to stay in the mother liquor.
-
Yield Warning: You may lose some target product to the filtrate.[1] Save the mother liquor for chromatographic recovery.
-
Decision Logic & Workflows (Visualized)
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on synthesis scale.
Figure 2: Mechanistic Basis of Separation
Caption: Comparative analysis of structural factors influencing polarity and retention time.[2][3]
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Chromatography of Nitrophenols
-
Forgács, E., & Cserháti, T. (1997). Retention strength and selectivity of various stationary phases in the TLC of nitrophenol isomers. Journal of Liquid Chromatography & Related Technologies, 20(15), 2467-2476.
-
- Intramolecular Hydrogen Bonding: Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols. Structural Chemistry, 17, 219–227. (Fundamental physics behind the polarity difference of ortho-nitrophenols).
-
Recrystallization Techniques
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrophenol purification).
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Nitrobenzoate Intermediates
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. Fluorinated nitrobenzoate intermediates, a class of compounds pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), present unique analytical challenges. Their molecular structure, incorporating both the highly electronegative fluorine and the energetic nitro group, demands robust and accurate analytical methods to determine their elemental composition. An error of even a fraction of a percent in elemental content can signify impurities that may carry through to the final drug product, impacting its stability, impurity profile, and biological activity.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for determining fluorine and nitrogen content in these critical intermediates. We will move beyond a mere listing of methods to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is structured to provide not just data, but actionable insights, empowering you to select and implement the most appropriate analytical standard for your development workflow.
Section 1: Comparative Analysis of Core Techniques
The accurate quantification of fluorine and nitrogen in fluorinated nitrobenzoate intermediates relies on a selection of specialized analytical techniques. The choice of method is a critical decision, balancing the need for accuracy, precision, sensitivity, throughput, and the specific challenges posed by the sample matrix. Here, we compare three principal methods: Combustion Ion Chromatography (CIC) , Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , and traditional CHN Combustion Analysis .
At-a-Glance Performance Comparison
The following table summarizes the key performance characteristics of each technique for the elemental analysis of fluorinated nitrobenzoate intermediates. The data presented are synthesized from established performance benchmarks for analogous halogenated and nitroaromatic compounds.
| Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | CHN Combustion Analysis |
| Primary Analytes | F, Cl, Br, S | Most elements, including F (indirectly), metals | C, H, N, S |
| Principle | Combustion, absorption, IC separation & conductivity detection | Plasma ionization, mass-to-charge separation & ion detection | Combustion, gas separation, thermal conductivity detection |
| Typical Accuracy | ± 0.3% to ± 1.0% | ± 0.5% to ± 2.0% (element dependent) | ± 0.3% |
| Typical Precision (%RSD) | < 2% | < 3% | < 0.5% |
| Limit of Quantitation (LOQ) | ~0.1 - 1 mg/kg (ppm) | ~0.1 - 10 µg/kg (ppb) | ~0.01% (100 ppm) |
| Throughput | Moderate (15-20 min per sample) | High (2-5 min per sample after digestion) | High (5-10 min per sample) |
| Matrix Tolerance | Excellent for complex organics | Requires complete digestion; prone to matrix effects | Good, but can be affected by inorganic content |
| Key Advantage | Direct, robust halogen & sulfur determination | Unmatched sensitivity for trace elements | Gold standard for C, H, N content; high precision |
| Key Limitation | Not suitable for metals or C, H, N | Indirect fluorine detection; complex sample prep | Not suitable for halogens; less sensitive than ICP-MS |
Deeper Dive into Methodologies
Combustion Ion Chromatography (CIC) has emerged as a powerful and direct method for halogen analysis.[3][4] Its strength lies in its elegant combination of sample combustion with the specificity of ion chromatography. For fluorinated nitrobenzoates, the sample is combusted at a high temperature (typically ~1000 °C) in a stream of oxygen and water vapor (pyrohydrolysis).[5] This process quantitatively converts the organofluorine to hydrogen fluoride (HF) and the nitro group to nitrogen oxides. The gaseous products are then trapped in an aqueous absorption solution. This solution is automatically injected into an ion chromatograph, where the fluoride ion (F-) is separated from other combustion byproducts and quantified by a conductivity detector.[6][7] The primary advantage here is the elimination of the complex organic matrix, leading to a clean and direct measurement of the target halogen.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for trace and ultra-trace elemental analysis due to its exceptional sensitivity.[8][9] However, the direct determination of fluorine is challenging due to its high first ionization potential (17.42 eV), which is greater than that of the argon plasma (~15.76 eV), resulting in poor ionization efficiency.[10][11] To overcome this, indirect methods are employed, most commonly by forming a polyatomic ion in the plasma, such as Barium Fluoride (BaF+).[11] This requires introducing a barium solution along with the digested sample. The ICP-MS then measures the intensity of the BaF+ ion. While incredibly sensitive, this method requires complete sample digestion, typically using microwave-assisted acid digestion, to break down the organic matrix and liberate the fluorine.[12] This extensive sample preparation can be a source of error and contamination if not meticulously controlled.
CHN Combustion Analysis is a long-established, highly precise, and reliable method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[1][13] The technique is based on the complete "flash" combustion of a small, precisely weighed sample in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[14][15] For fluorinated nitrobenzoates, this method provides a direct and highly accurate measure of nitrogen content. However, it is not capable of determining fluorine, as the resulting HF is corrosive and not detected by the TCD. Furthermore, specialized scrubbers or traps are often required to remove the acidic fluorine gas to protect the instrument.[14]
Section 2: Experimental Workflows & Protocols
A self-validating protocol is one where quality control is integrated at every stage. This section provides detailed, step-by-step methodologies for each technique, grounded in authoritative standards and best practices. The rationale behind critical steps is explained to enhance understanding and troubleshooting.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each analytical technique from sample preparation to final data acquisition.
Caption: Workflow for Fluorine Analysis by Combustion Ion Chromatography (CIC).
Caption: Workflow for Fluorine Analysis by ICP-MS.
Caption: Workflow for Nitrogen Analysis by CHN Combustion Analyzer.
Detailed Protocol: Fluorine by Combustion Ion Chromatography (CIC)
This protocol is based on the principles outlined in ASTM D7359-14a.[5]
-
Instrument Setup & Calibration:
-
Set the combustion furnace temperature to 1000 °C.
-
Set the oxygen flow rate to 300-400 mL/min and the argon flow rate to ~200 mL/min.
-
Calibrate the ion chromatograph using a series of certified fluoride standard solutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). The calibration curve must have a correlation coefficient (r²) of ≥ 0.999.
-
Causality: High-temperature pyrohydrolysis ensures complete and rapid decomposition of the robust fluorinated nitrobenzoate structure. The specific gas flow rates are optimized to ensure complete combustion and efficient transport of the gaseous products to the absorber.
-
-
Sample Preparation & Analysis:
-
Accurately weigh 5-10 mg of the fluorinated nitrobenzoate intermediate into a ceramic combustion boat. For liquid samples, a similar mass should be injected into the boat.
-
Place the boat into the autosampler of the combustion unit.
-
Initiate the automated analysis sequence. The sample is introduced into the furnace, combusted, and the resulting gases are collected in the absorber solution (typically deionized water with a small amount of hydrogen peroxide to convert SO₂ to SO₄²⁻).
-
The absorber solution is automatically transferred to the IC injection loop.
-
The fluoride peak is identified by its retention time and quantified against the calibration curve.
-
-
Quality Control:
-
Analyze a method blank (an empty combustion boat) before the sample sequence to ensure no system contamination.
-
Analyze a certified reference material (CRM), such as a fluorinated organic compound with a certified fluorine content (e.g., 4-Fluorobenzoic acid), every 10-15 samples to verify accuracy. Recovery should be within 95-105%.
-
Analyze a sample duplicate to verify precision. The relative percent difference (RPD) should be ≤ 5%.
-
Causality: The use of a CRM provides traceability to a national standard (e.g., NIST) and validates the entire process, from combustion to detection. Blanks and duplicates monitor for systemic contamination and random error, respectively.
-
Detailed Protocol: Fluorine by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol is aligned with the principles of method validation outlined in USP General Chapters <232> and <233>.[16]
-
Instrument Setup & Tuning:
-
Tune the ICP-MS to optimize sensitivity and minimize oxide formation (e.g., CeO/Ce < 2%).
-
Set up the instrument to monitor m/z 157 for BaF+. Use a collision/reaction cell with helium or oxygen if necessary to reduce polyatomic interferences.[12]
-
Calibrate using matrix-matched standards containing known concentrations of fluoride and a constant concentration of barium (e.g., 1 mg/L Ba) and internal standards (e.g., Sc, Y, Bi).
-
Causality: Instrument tuning is critical to ensure that the plasma has sufficient energy to ionize the elements of interest while minimizing the formation of interfering oxide species. Internal standards are used to correct for instrumental drift and matrix-induced signal suppression or enhancement.
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 25-50 mg of the intermediate into a clean, acid-leached microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.
-
Seal the vessel and perform a microwave digestion program, ramping to ~200 °C and holding for 20 minutes.
-
After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with deionized water. The final solution should be clear and free of particulates.
-
Causality: Closed-vessel microwave digestion with strong acids is necessary to completely destroy the organic matrix, ensuring all fluorine is released into the solution as fluoride. Incomplete digestion is a primary source of low recovery and inaccurate results.
-
-
Analysis:
-
Prepare the final analytical solution by taking an aliquot of the diluted digestate and adding the barium solution and internal standards.
-
Introduce the solution into the ICP-MS via a nebulizer and spray chamber.
-
Quantify the signal at m/z 157 against the calibration curve.
-
-
Quality Control:
-
Digest and analyze a method blank with each batch of samples.
-
Prepare and analyze a spiked sample by adding a known amount of a fluoride standard to a sample pre-digestion. Spike recovery should be within 80-120%.
-
Analyze a CRM, such as NIST SRM 1957 (Organic Contaminants in Human Serum), which contains certified values for some perfluorinated compounds.[17][18]
-
Causality: The spike recovery test is the most critical QC measure, as it assesses the method's accuracy in the specific sample matrix, accounting for any losses during digestion or matrix-induced interferences during analysis.
-
Detailed Protocol: Nitrogen by CHN Combustion Analysis
This protocol follows the principles of the Dumas method.[13]
-
Instrument Setup & Calibration:
-
Set the combustion furnace to ~950-1000 °C and the reduction furnace to ~650 °C.
-
Ensure a steady flow of high-purity helium carrier gas.
-
Calibrate the instrument using a high-purity, stable organic standard with a precisely known nitrogen content, such as Acetanilide or EDTA. Perform a multi-point calibration to establish linearity.
-
Causality: The high combustion temperature ensures instantaneous and complete conversion of the sample to its elemental gases. The copper in the reduction tube removes excess oxygen and quantitatively converts nitrogen oxides (NOx) to N₂, which is the species measured by the TCD.
-
-
Sample Preparation & Analysis:
-
Accurately weigh 1-3 mg of the fluorinated nitrobenzoate intermediate into a tin capsule.
-
Fold the capsule to enclose the sample and eliminate any air.
-
Place the capsule into the instrument's autosampler.
-
Initiate the analysis. The sample is dropped into the combustion furnace.
-
The instrument automatically performs the combustion, reduction, separation, and detection, reporting the nitrogen content as a weight percentage.
-
-
Quality Control:
-
Analyze a calibration standard as an unknown at the beginning and end of each sample run to check for drift. The result should be within ±0.3% of the theoretical value.
-
Analyze a CRM, such as NIST SRM 2264 (Nitrated Aromatic Hydrocarbons in Methylene Chloride), after appropriate solvent evaporation, to validate accuracy.[17]
-
Analyze sample triplicates to ensure repeatability. The standard deviation should be ≤ 0.1%.
-
Causality: Using a well-characterized, pure standard like Acetanilide for calibration ensures the accuracy of the TCD response. Regular checks with this standard confirm the stability of the entire analytical system.
-
Section 3: Method Validation and Trustworthiness
In the pharmaceutical industry, an analytical method is only as good as its validation.[19] All procedures used for the elemental analysis of drug intermediates must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate their suitability for the intended purpose.[10][11] This ensures the trustworthiness and reliability of the data submitted in regulatory filings.
A self-validating system is built on a robust validation plan that assesses the following key parameters:
-
Accuracy: The closeness of the test results to the true value. This is typically assessed through the analysis of a CRM or by performing spike recovery experiments across a range of concentrations (e.g., 80%, 100%, and 120% of the expected value).[20]
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., combustion temperature, gas flow rates, pH of mobile phase), providing an indication of its reliability during normal usage.
By rigorously documenting the performance of the chosen analytical method against these parameters, an organization can provide authoritative grounding for its quality control procedures, ensuring compliance and building a foundation of trust in its data.
References
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis: SRM 2264 Nitrated Aromatic Hydrocarbons in Methylene Chloride. NIST. Retrieved from [Link]
-
Spectroscopy Online. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved from [Link]
-
Gouveia, S. T., et al. (2018). Determination of Elemental Impurities in Pharmaceutical Products using Inductively Coupled Plasma Emission Spectrometry. JYX. Retrieved from [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]
-
Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Retrieved from [Link]
-
Barin, J. S., et al. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis: SRM 1683b Nitric Oxide. NIST. Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMCTB No 29. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
-
EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis: SRM 1647e Priority Pollutant Polycyclic Aromatic Hydrocarbons in Acetonitrile. NIST. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (2021). Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum. Retrieved from [Link]
-
European Medicines Agency. (2005). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
NIOSH. (1998). Nitroaromatic Compounds: Method 2005, Issue 3. Retrieved from [Link]
-
Carlo Erba. (n.d.). CHNS ANALYSIS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent ICP-MS Journal, issue 78. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]
-
Kumar, A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]
-
Chan, G. C. Y., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Certificate of Analysis: Standard Reference Material 180 High-Grade Fluorspar. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 3. measurlabs.com [measurlabs.com]
- 4. eag.com [eag.com]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Combustion Ion Chromatography | Metrohm [metrohm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma processes to detect fluorine with ICPMS/MS as [M–F]+: an argument for building a negative mode ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. almacgroup.com [almacgroup.com]
- 13. rsc.org [rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chemscene.com [chemscene.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
[1]
Executive Summary
Immediate Action Required: Treat Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate as a high-risk hazardous waste .[1] Do not dispose of via sanitary sewer or standard trash.
This compound presents a multi-faceted hazard profile combining thermal instability (nitro group), corrosivity/toxicity (phenolic moiety), and toxic combustion byproducts (hydrogen fluoride).[1] Improper disposal can lead to uncontrolled exothermic reactions (specifically with bases) or regulatory violations regarding halogenated waste streams.
Core Directive: The only acceptable final disposal method is high-temperature incineration with flue gas scrubbing at a permitted hazardous waste facility.
Chemical Hazard Profile & Mechanistic Risks
To safely handle this waste, you must understand the causality of its hazards.[1] This is not just "toxic"; it is a reactive intermediate.
| Feature | Chemical Moiety | Operational Risk | Mechanism of Failure |
| Energetic Potential | Nitro Group ( | Explosion / Rapid Decomposition | Nitro groups are oxidizing. In the presence of strong reducing agents or dry heat, they can trigger rapid decomposition.[1] |
| Chemical Reactivity | Fluorine ( | Exothermic Displacement ( | The nitro group withdraws electrons, activating the fluorine.[1] Contact with strong bases (e.g., NaOH) can trigger violent Nucleophilic Aromatic Substitution , releasing heat and fluoride ions.[1] |
| Acidity | Hydroxy Group ( | pH Sensitivity | The phenolic proton is acidic ( |
| Combustion Product | Fluorine ( | Toxic Gas Release | Upon incineration, this releases Hydrogen Fluoride (HF) , which destroys standard incinerator linings and is lethal if inhaled.[1] |
Waste Classification & Regulatory Coding
Proper coding ensures the receiving facility treats the waste correctly (i.e., scrubbing for HF).[1]
US EPA (RCRA) Classification:
-
Primary Code: D003 (Reactive) - Recommended conservative classification due to nitro group.
-
Secondary Code: D002 (Corrosive) - If disposed of as a liquid solution with pH
2 or 12.5.[2] -
Secondary Code: D001 (Ignitable) - If dissolved in flammable solvents (e.g., Methanol, Ethyl Acetate).[1]
-
Halogenated Waste: Must be flagged as "Halogenated Organic" to ensure compliance with emission standards.
Waste Segregation Logic
CRITICAL: The most common accident involving nitro-benzoates is accidental mixing with incompatible waste streams.
Diagram 1: Segregation Decision Tree
This workflow illustrates the "Go/No-Go" decision process for storing this specific chemical waste.
Caption: Logical flow for chemical compatibility. Note the specific prohibition of bases due to the activated fluorine moiety.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Container Selection[3]
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] If handling dry powder in open air, use a P95 respirator or work inside a fume hood.[1]
-
Container Type:
-
Preferred: High-Density Polyethylene (HDPE).
-
Acceptable: Amber glass (protects from light degradation).
-
Prohibited: Metal containers (steel/aluminum). The phenolic hydroxyl group can corrode metals over time, and metal ions can catalyze decomposition of nitro compounds [1].[1]
-
-
Solvent Compatibility: If the material is in solution, ensure the solvent is non-peroxide forming . Compatible solvents include Methanol, Ethanol, or Dichloromethane.[1]
Phase 2: Waste Collection
-
Solid Waste:
-
Place solid material into a dedicated wide-mouth jar.
-
Do not mix with general "solid debris" (paper towels, silica gel) unless that debris is also contaminated with compatible chemicals.[1]
-
-
Liquid Waste:
-
Check pH before adding to a carboy. pH must be < 9 .
-
If the solution is basic, neutralize carefully with dilute acetic acid before adding to the waste container to prevent thermal runaway inside the drum.[1]
-
Phase 3: Labeling & Storage
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate" (Do not use abbreviations).[1]
-
Hazards: Check "Toxic" and "Reactive" (if applicable by local EHS standards).
-
Special Note: Write "CONTAINS FLUORINE - REQUIRES SCRUBBING" on the label. This alerts the incineration facility.
-
-
Storage: Store in a cool, dry area away from direct sunlight. Ensure secondary containment (tray) is used.
Spill Management Workflow
In the event of a spill, speed and containment are vital.[1] Do not use standard paper towels for large spills of nitro compounds as they can become flammable when dry.
Diagram 2: Spill Response Protocol
Caption: Emergency response flow. Note the prohibition of organic absorbents (sawdust) which can increase flammability with nitro compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
